P-Toluic Acid
Description
Nomenclature and Chemical Identity in Scholarly Contexts
4-Methylbenzoic acid is systematically known by its IUPAC name, 4-methylbenzoic acid. nih.govwikipedia.org However, in scientific literature, it is also commonly referred to as p-toluic acid, with the 'p' designating the para position of the methyl group on the benzene (B151609) ring relative to the carboxylic acid group. wikipedia.orgfishersci.fi Other synonyms include para-toluic acid, p-methylbenzoic acid, and crithminic acid. wikipedia.orgfishersci.fi
This organic compound is characterized by the chemical formula C8H8O2. nih.gov Its structure consists of a benzene ring substituted with a methyl group (-CH3) and a carboxyl group (-COOH) at positions 1 and 4, respectively. This arrangement makes it a member of the benzoic acids class of organic compounds. hmdb.ca
For precise identification in research and chemical databases, 4-Methylbenzoic acid is assigned several unique identifiers.
Interactive Data Table: Chemical Identifiers for 4-Methylbenzoic Acid
| Identifier Type | Identifier |
| CAS Number | 99-94-5 nih.govwikipedia.org |
| PubChem CID | 7470 nih.gov |
| ChEBI ID | CHEBI:36635 nih.govwikipedia.org |
| EC Number | 202-803-3 nih.govwikipedia.org |
| InChIKey | LPNBBFKOUUSUDB-UHFFFAOYSA-N nih.govwikipedia.org |
| SMILES | CC1=CC=C(C=C1)C(=O)O nih.gov |
Historical Perspectives on the Study of 4-Methylbenzoic Acid
The study of benzoic acid and its derivatives dates back to the 16th century. acs.org While the specific historical discovery of 4-methylbenzoic acid is less documented, its synthesis has been achieved through various methods over time. An early laboratory route involved the oxidation of p-cymene (B1678584) with nitric acid. wikipedia.orgebi.ac.uk Other historical preparation methods include the oxidation of p-xylene (B151628) and the hydrolysis of p-tolunitrile. orgsyn.org The industrial production of 4-methylbenzoic acid has primarily been accomplished through the air oxidation of p-xylene in the presence of metal salt catalysts. google.com
Significance and Research Relevance in Contemporary Chemistry
4-Methylbenzoic acid holds considerable significance in modern chemical research primarily due to its role as a versatile intermediate and building block in organic synthesis. nih.govontosight.ai It is a key intermediate in the large-scale industrial production of terephthalic acid, a monomer used in the manufacture of polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.org
Its utility extends to the synthesis of a wide array of other compounds. It is used in the creation of pharmaceuticals, including antihistamines and anti-inflammatory agents. ontosight.ai Furthermore, it serves as a precursor in the production of dyes, pigments, and fragrances. ontosight.aiwiseguyreports.com The compound and its derivatives are also explored for their potential biological activities, such as antimicrobial, antifungal, and antioxidant properties. ontosight.ai
Interactive Data Table: Physical and Chemical Properties of 4-Methylbenzoic Acid
| Property | Value |
| Molecular Weight | 136.15 g/mol wikipedia.orgsigmaaldrich.com |
| Appearance | White crystalline solid wikipedia.orgchemicalbook.in |
| Melting Point | 180 to 181 °C (356 to 358 °F; 453 to 454 K) wikipedia.org |
| Boiling Point | 274 to 275 °C (525 to 527 °F; 547 to 548 K) wikipedia.org |
| Solubility in Water | Poorly soluble wikipedia.org |
| Solubility in Organic Solvents | Soluble in acetone (B3395972) and ethanol (B145695) wikipedia.orgontosight.ai |
Overview of Research Trajectories for 4-Methylbenzoic Acid Derivatives
The core structure of 4-methylbenzoic acid provides a scaffold for the development of a diverse range of derivatives with tailored properties for various research applications.
In the field of medicinal chemistry , researchers actively synthesize and investigate 4-methylbenzoic acid derivatives for their potential therapeutic applications. Studies have explored derivatives as inhibitors of enzymes like protein tyrosine phosphatase 1B, which is a target for type 2 diabetes treatment. researchgate.net Other research focuses on the antimicrobial, anti-inflammatory, and anticancer activities of novel derivatives. ontosight.aiontosight.aipreprints.org For instance, certain hydrazide derivatives of 4-methylbenzoic acid have been examined for their potential as anticancer agents. ontosight.ai
In materials science , derivatives of 4-methylbenzoic acid are being investigated for their use in liquid crystals and polymers. chemscene.comtandfonline.com The introduction of different functional groups onto the 4-methylbenzoic acid backbone allows for the tuning of properties like thermal stability and mesophase behavior, which are critical for liquid crystal applications. tandfonline.com
The synthesis of azo dyes based on 4-methylbenzoic acid is another active area of research. These dyes, which incorporate the azo (—N=N—) chromophore, are valued for their vibrant colors and are used in textiles and other applications. rasayanjournal.co.in Research in this area includes the synthesis of new dye structures and the characterization of their spectral and electrochemical properties. rasayanjournal.co.in
Furthermore, substituted 4-methylbenzoic acid derivatives are utilized as intermediates in the synthesis of agrochemicals and other specialized chemicals. solubilityofthings.comontosight.ai For example, 4-methyl-3-nitrobenzoic acid serves as an intermediate in the production of certain dyes and has been studied for its potential in synthesizing pharmaceutical compounds. solubilityofthings.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10) | |
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InChI Key |
LPNBBFKOUUSUDB-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)O | |
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Molecular Formula |
C8H8O2 | |
| Record name | P-TOLUIC ACID | |
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Related CAS |
23292-93-5 (zinc salt), 2420-97-5 (cadmium salt), 67874-52-6 (barium salt) | |
| Record name | 4-Toluic acid | |
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DSSTOX Substance ID |
DTXSID6021618 | |
| Record name | 4-Methylbenzoic acid | |
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Molecular Weight |
136.15 g/mol | |
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Physical Description |
P-toluic acid is a white powder. Sublimes. (NTP, 1992), Dry Powder; Other Solid, White solid; [CAMEO] White to yellow-brown solid; [OECD SIDS] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | P-TOLUIC ACID | |
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| Record name | Benzoic acid, 4-methyl- | |
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| Record name | p-Toluic acid | |
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| Record name | 4-Methylbenzoic acid | |
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Boiling Point |
525 to 527 °F at 760 mmHg (NTP, 1992) | |
| Record name | P-TOLUIC ACID | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), 0.34 mg/mL at 25 °C | |
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| Record name | 4-Methylbenzoic acid | |
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Vapor Pressure |
0.0061 [mmHg] | |
| Record name | p-Toluic acid | |
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CAS No. |
99-94-5 | |
| Record name | P-TOLUIC ACID | |
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| Record name | p-Toluic acid | |
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| Record name | 4-Methylbenzoic acid | |
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| Record name | Benzoic acid, 4-methyl- | |
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| Record name | p-toluic acid | |
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| Record name | P-TOLUIC ACID | |
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Melting Point |
356 to 360 °F (NTP, 1992), 181 °C | |
| Record name | P-TOLUIC ACID | |
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| Record name | 4-Methylbenzoic acid | |
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Advanced Synthetic Methodologies for 4 Methylbenzoic Acid and Its Derivatives
Catalytic Oxidation Approaches to 4-Methylbenzoic Acid Synthesis
Catalytic oxidation stands as a cornerstone for the industrial synthesis of 4-methylbenzoic acid. This approach involves the use of catalysts to facilitate the oxidation of various precursors, offering high yields and selectivity under specific reaction conditions.
Aerobic Oxidation Catalysis in p-Cymene (B1678584) Conversion to 4-Methylbenzoic Acid
The conversion of p-cymene, a renewable feedstock derivable from terpenes, into valuable aromatic compounds has been a subject of significant research. Catalytic aerobic oxidation offers a direct route to produce 4-methylbenzoic acid (also known as p-toluic acid).
One effective method involves the use of a mixed catalyst system under an oxygen atmosphere. For instance, a combination of cobalt(II) nitrate (B79036) (Co(NO3)2) and manganese(II) bromide (MnBr2) has been shown to selectively produce 4-methylbenzoic acid from p-cymene in yields of 55-60%. sci-hub.se This reaction is typically carried out at 120 °C under 1 atmosphere of O2 for 24 hours. sci-hub.se The complexity of p-cymene oxidation lies in the presence of two different alkyl groups (methyl and isopropyl), which can lead to a variety of products. mdpi.comresearchgate.net The reaction can proceed through the oxidation of either the methyl group or the isopropyl group, leading to intermediates like p-isopropyl benzoic acid or cymene hydroperoxides. researchgate.net The choice of catalyst and reaction conditions is therefore crucial to steer the reaction towards the desired product, 4-methylbenzoic acid. sci-hub.se
Research has shown that catalyst systems can be fine-tuned to favor different products. While a Co(NO3)2/MnBr2 system yields 4-methylbenzoic acid, a different combination, such as CoBr2/Mn(OAc)2 under air, selectively produces p-methylacetophenone. sci-hub.se An efficient process using a mixed Co2+/Mn2+ catalytic system with air at elevated pressure (30 bar) and a relatively low temperature (125 °C) can oxidize p-cymene to terephthalic acid in approximately 70% yield, where 4-methylbenzoic acid is a key intermediate. sci-hub.se
Table 1: Catalytic Systems for p-Cymene Oxidation
| Catalyst System | Oxidant | Temperature (°C) | Time (h) | Major Product | Yield (%) |
|---|---|---|---|---|---|
| Co(NO3)2 / MnBr2 | 1 atm O2 | 120 | 24 | 4-Methylbenzoic acid | 55-60 sci-hub.se |
| CoBr2 / Mn(OAc)2 | 1 atm Air | 120 | 24 | p-Methylacetophenone | 55-60 sci-hub.se |
Homogeneous Catalysis in Toluene (B28343) Carbonylation to 4-Methylbenzoic Acid
Homogeneous catalysis provides a pathway for synthesizing 4-methylbenzoic acid via the oxidative carbonylation of toluene. This process involves reacting toluene with carbon monoxide and oxygen in the presence of a soluble catalyst system. google.com
A patented process describes the use of a multi-component catalyst system in the liquid phase. google.com The essential ingredients include a rhodium or iridium compound, a sulfur oxy-acid or its Group Ia or IIa metal salt, a sulfur oxy-acid with a high Hammett acidity value (>7.0), and a cupric salt of a sulfur oxy-acid. google.com This reaction is conducted at temperatures between 110°C and 250°C and pressures of at least 500 psi (3.45 MPa). google.com A key advantage of this method is the high selectivity towards the para-isomer, with 4-methylbenzoic acid constituting at least 50 mol% of the resulting toluic acid isomers. google.com In some cases, selectivity for the para isomer can reach 94-96%. google.com Toluene itself can serve as the solvent, eliminating the need for an additional inert liquid medium. google.com
Heterogeneous Catalysis in 4-Methylbenzoic Acid Synthesis
Heterogeneous catalysts offer significant advantages, including ease of separation and potential for reuse, making them an attractive option for industrial processes. Several heterogeneous systems have been developed for the synthesis of 4-methylbenzoic acid and its parent compound, benzoic acid.
One approach involves the oxidation of p-xylene (B151628), where 4-methylbenzoic acid (this compound) is a key intermediate in the production of terephthalic acid. mdpi.commdpi.com Supported bimetallic catalysts, such as MnCo supported on a mesoporous MCM-41/halloysite nanotube composite, have demonstrated high activity. mdpi.com Under conditions similar to the industrial AMOCO process (200 °C, 20 atm O2, acetic acid solvent), this catalyst achieved almost full conversion of p-xylene with over 95% selectivity to terephthalic acid, passing through the 4-methylbenzoic acid stage. mdpi.com However, metal leaching can be a significant drawback for such supported catalysts. mdpi.com Other heterogeneous catalysts explored for this oxidation include nanorods of manganese dioxide and cerium dioxide (CeO2) nanocrystals. mdpi.comekb.eg
A different strategy employs the hydroxycarbonylation of aryl iodides using carbon monoxide generated from the electrochemical reduction of CO2. researcher.lifenih.govdiva-portal.org In this tandem process, a palladium catalyst supported on a metal-organic framework (MOF), specifically PdII@MIL-101(Cr)-NH2, is used for the carbonylation step. diva-portal.org This method allows for the synthesis of a wide range of benzoic acid derivatives, including 4-methylbenzoic acid (referred to as 2a in the study) from p-iodotoluene, at room temperature, avoiding the direct handling of hazardous CO gas. researcher.lifediva-portal.org The catalyst can be recycled multiple times while maintaining high activity. researcher.life
Table 2: Heterogeneous Catalysis for Aryl Iodide Carbonylation
| Substrate | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| p-Iodotoluene | PdII@MIL-101(Cr)-NH2 | CO balloon, 30 °C, 4h | 4-Methylbenzoic acid | 98 diva-portal.org |
| p-Iodotoluene | Pd/C | CO balloon, 30 °C | 4-Methylbenzoic acid | 19 diva-portal.org |
Role of Co-catalysts (e.g., Bromides, Nitrates) in Oxidation Reactions
Co-catalysts play a pivotal role in the liquid-phase aerobic oxidation of alkylaromatic compounds, most notably in the AMOCO process for terephthalic acid production from p-xylene. mdpi.com In this process, a cobalt-manganese catalyst is used, but the presence of a bromide source (like HBr, KBr, or NaBr) is crucial for the reaction to proceed efficiently. mdpi.commdpi.com The bromide ions act as a promoter, facilitating the abstraction of hydrogen atoms from the methyl group, which is a critical step in the oxidation chain reaction. bham.ac.uk The absence of bromide can lead to a dramatic decrease in the conversion rate. mdpi.com
The combination of cobalt and manganese is also synergistic; the ratio of these metals can influence the reaction, particularly in the later stages which have higher activation energy. mdpi.com In some systems, ozone has been used as an oxidant alongside a cobalt acetate (B1210297) catalyst, where the addition of bromide also shows a significant synergistic effect on the oxidation of p-xylene. scienceasia.org
More recent research into the oxidation of p-cymene has highlighted the synergistic action of bromide and nitrate radicals. sci-hub.se An efficient process for oxidizing p-cymene to terephthalic acid was developed using a mixed Co(NO3)2/MnBr2 catalytic system. sci-hub.se This combination allows for high yields at relatively low temperatures (125 °C), which is attributed to the combined effect of both radical types in promoting the oxidative process. sci-hub.se
Green Chemistry Routes to 4-Methylbenzoic Acid
Green chemistry principles encourage the use of renewable resources and environmentally benign processes. The synthesis of 4-methylbenzoic acid from biomass-derived precursors is a key area of research in this field.
Biomass-Derived Precursors in 4-Methylbenzoic Acid Synthesis
A promising green route to 4-methylbenzoic acid starts from bio-p-cymene. sci-hub.sebham.ac.uk p-Cymene can be readily obtained from the forestry industry as a byproduct of paper manufacturing (crude sulfate (B86663) turpentine) or from the catalytic conversion of terpenes like limonene, which are found in citrus fruits. sci-hub.sebham.ac.uk This bio-p-cymene serves as a renewable feedstock for catalytic aerobic oxidation processes.
As detailed in section 2.1.1, specific catalytic systems can convert bio-p-cymene into 4-methylbenzoic acid (this compound) in good yields. sci-hub.se The use of a Co(NO3)2/MnBr2 catalyst system under oxygen can produce bio-p-toluic acid with a 55-60% yield. sci-hub.se This approach is part of a broader biorefinery concept, where bulk terpene feedstocks are transformed into a range of valuable aromatic chemicals, including bio-p-methylacetophenone and bio-terephthalic acid, in addition to bio-4-methylbenzoic acid. sci-hub.sebham.ac.uk While other biomass sources like furan (B31954), coumalic acid, quinic acid, and shikimic acid are being explored for the synthesis of the parent benzoic acid, the route from bio-p-cymene is a more direct pathway to 4-methylbenzoic acid. researchgate.netacs.orgresearchgate.net
Diels-Alder Cycloaddition and Subsequent Transformations for Bio-based 4-Methylbenzoic Acid
The pursuit of sustainable chemical production has led to investigations into bio-based routes for aromatic compounds like 4-methylbenzoic acid. One promising strategy involves the Diels-Alder reaction, a powerful tool for forming six-membered rings. This approach often utilizes furan derivatives, which can be sourced from lignocellulosic biomass, as the diene component. google.comnih.gov
The general concept involves the [4+2] cycloaddition of a furanic compound with a suitable dienophile to create an oxabicyclic intermediate. Subsequent dehydration of this intermediate yields the desired aromatic ring. google.com For instance, the reaction of 2,5-dimethylfuran (B142691) (DMF), derived from the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF), with ethylene (B1197577) can produce p-xylene, a direct precursor to terephthalic acid and structurally related to 4-methylbenzoic acid. google.com While direct synthesis of 4-methylbenzoic acid via this specific route is not extensively documented, the underlying principles are applicable. The challenge often lies in the reactivity of the furan derivative, as electron-withdrawing groups can deactivate the diene, making the Diels-Alder reaction less favorable. google.com
Research has focused on overcoming these challenges through catalyst development and strategic modification of the furan substrate. Lewis acid zeolites, such as Zr-β and Sn-β, have shown promise in catalyzing both the Diels-Alder reaction and the subsequent dehydration step in a one-pot process. acs.org These catalysts are particularly effective for reactions involving ethylene and various furan derivatives. acs.org The reaction pathway for the synthesis of renewable terephthalic acid precursors, which shares a common aromatic core with 4-methylbenzoic acid, has been a significant area of study. acs.org
Sustainable Catalytic Systems for 4-Methylbenzoic Acid Production
The development of sustainable catalytic systems for the synthesis of 4-methylbenzoic acid and its derivatives is a key area of research, focusing on environmentally benign reagents and energy-efficient processes.
One innovative approach involves the direct carboxylation of toluene using carbon dioxide (CO2) as a renewable C1 source. A patented method describes a process where toluene reacts with CO2 in the presence of a catalytic system composed of a Lewis acid main catalyst (like aluminum trichloride), a zeolite carrier, and a chlorosilane cocatalyst. google.com This one-step synthesis is characterized by high atom economy and represents a greener alternative to traditional oxidation methods. google.com The reaction can be carried out under relatively mild conditions, with temperatures ranging from 20-260 °C and pressures from atmospheric to 7.5 MPa. google.com
Another facet of sustainable production is the upcycling of plastic waste. Polystyrene, a major environmental pollutant, can be converted into benzoic acid through photoredox catalysis. nih.gov This process utilizes an acridinium (B8443388) salt as a photocatalyst to facilitate the oxidative degradation of the polystyrene backbone under mild conditions, ultimately yielding benzoic acid. nih.gov While this specific example leads to benzoic acid, the principle of using photocatalysis for the degradation of complex polymers into valuable aromatic acids is a significant step towards a circular chemical economy.
Furthermore, research into the synthesis of benzoic acids from aryl iodides and electrochemically reduced CO2 highlights the potential of combining electrochemistry and heterogeneous catalysis. researchgate.net In this system, CO2 is first reduced to carbon monoxide (CO), which then participates in a palladium-catalyzed hydroxycarbonylation of an aryl iodide to produce the corresponding benzoic acid derivative. researchgate.net This method avoids the direct handling of hazardous CO gas and allows for the recycling of the catalytic components. researchgate.net
Targeted Synthesis of Substituted 4-Methylbenzoic Acid Derivatives
The synthesis of halogenated 4-methylbenzoic acids is crucial for the preparation of various pharmaceutical and agrochemical intermediates. A common method for the preparation of 3-iodo-4-methylbenzoic acid involves the direct iodination of 4-methylbenzoic acid or its precursors.
One synthetic route starts from methyl 3-iodo-4-methylbenzoate. The ester is hydrolyzed using a base, such as sodium hydroxide, in a solvent like methanol (B129727). chembk.com The reaction mixture is typically stirred at room temperature for an extended period to ensure complete conversion. Subsequent acidification with a strong acid, such as hydrochloric acid, precipitates the desired 3-iodo-4-methylbenzoic acid, which can then be isolated by filtration. chembk.com
An alternative approach involves the direct iodination of a suitable precursor. The specific conditions for such reactions, including the choice of iodinating agent and catalyst, are critical for achieving high regioselectivity and yield.
The synthesis of amino-substituted 4-methylbenzoic acids often involves multiple steps, including nitration, reduction, and halogenation. For the synthesis of 5-amino-2-chloro-4-methylbenzoic acid, a potential synthetic pathway could start from 4-methylbenzoic acid.
A plausible route would involve the nitration of 4-methylbenzoic acid to introduce a nitro group onto the aromatic ring. Subsequent reduction of the nitro group would yield the corresponding amino-4-methylbenzoic acid. The final step would be the regioselective chlorination of this amino-substituted benzoic acid. The use of N-chlorosuccinimide (NCS) is a common method for the chlorination of activated aromatic rings. google.com The reaction conditions, such as the solvent and temperature, would need to be carefully controlled to ensure the desired isomer is formed.
For instance, the synthesis of a related compound, 4-amino-5-chloro-2-methoxybenzoic acid, involves the chlorination of a 4-amino-2-methoxy-benzoic acid methyl ester with NCS. google.com This is followed by hydrolysis of the ester to yield the final product. google.com A similar strategy could likely be adapted for the synthesis of 5-amino-2-chloro-4-methylbenzoic acid.
The synthesis of anhydrides and esters of 4-methylbenzoic acid is fundamental for creating a wide range of derivatives and for use in various chemical transformations.
Anhydrides: Symmetrical anhydrides, such as 4-methylbenzoic anhydride (B1165640), can be prepared by the dehydration of 4-methylbenzoic acid. A variety of dehydrating agents can be employed, including powerful reagents like thionyl chloride, oxalyl chloride, or phosphorus pentoxide. ajol.infoacs.org An efficient method for the synthesis of symmetrical carboxylic anhydrides utilizes sulfated zirconia as a catalyst with PEG-1000 as a phase transfer catalyst under solvent-free conditions. ajol.info Another approach involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride, which promotes the formation of the anhydride under mild conditions. acs.org
Esters: Esters of 4-methylbenzoic acid can be synthesized through several methods. The classic Fischer esterification involves reacting 4-methylbenzoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Another common method is the reaction of the corresponding acid chloride or anhydride with an alcohol. libretexts.org The use of 4-methylbenzoic anhydride for ester synthesis is an effective method, often carried out in the presence of a base like pyridine (B92270) or a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov For example, the reaction of 4-methylbenzoic anhydride with an alcohol would yield the corresponding 4-methylbenzoate ester and 4-methylbenzoic acid as a byproduct.
The large-scale manufacturing of derivatives of 4-methylbenzoic acid is essential for their application in pharmaceuticals and other industries. The processes are designed to be efficient, cost-effective, and safe.
An example of a large-scale process is the preparation of 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride, a key intermediate for the drug imatinib (B729) mesylate. google.com One synthetic approach for a related compound, 4-bromomethyl benzoic acid, involves the radical bromination of 4-methylbenzoic acid using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator such as dibenzoyl peroxide in a suitable solvent like chloroform. google.com The reaction is typically carried out at reflux temperature. The crude product is then purified by filtration and washing. google.com
The subsequent reaction of this halogenated intermediate with an amine, such as 1-methylpiperazine, would yield the desired product. google.com For large-scale production, factors such as reaction kinetics, heat transfer, and product isolation and purification are critical considerations. The choice of solvents, reagents, and reaction conditions is optimized to maximize yield and purity while minimizing cost and environmental impact. google.com
Data Tables
Table 1: Sustainable Catalytic Systems for Benzoic Acid Production
| Catalytic System | Reactants | Product | Key Features |
| Lewis acid, zeolite carrier, chlorosilane cocatalyst | Toluene, Carbon Dioxide | This compound | One-step synthesis, high atom economy. google.com |
| Acridinium salt (photocatalyst) | Polystyrene, Oxygen | Benzoic acid | Upcycling of plastic waste, mild reaction conditions. nih.gov |
| PdII@MIL-101(Cr)-NH2 | Aryl iodide, Electrochemically generated CO | Benzoic acid derivative | Avoids direct handling of CO, recyclable catalyst. researchgate.net |
Table 2: Synthesis of Halogenated and Amino-Substituted 4-Methylbenzoic Acid Derivatives
| Target Compound | Starting Material | Key Reagents/Steps | Reference |
| 3-Iodo-4-methylbenzoic acid | Methyl 3-iodo-4-methylbenzoate | NaOH (hydrolysis), HCl (acidification) | chembk.com |
| 5-Amino-2-chloro-4-methylbenzoic acid | 4-Methylbenzoic acid (proposed) | Nitration, Reduction, Chlorination (e.g., with NCS) | google.com (by analogy) |
Table 3: Synthesis of Anhydrides and Esters of 4-Methylbenzoic Acid
| Product Type | Reactants | Catalyst/Reagent | Key Features |
| 4-Methylbenzoic anhydride | 4-Methylbenzoic acid | Sulfated zirconia, PEG-1000 | Solvent-free conditions, recyclable catalyst. ajol.info |
| 4-Methylbenzoic anhydride | 4-Methylbenzoic acid | Triphenylphosphine oxide, Oxalyl chloride | Mild conditions, high yield. acs.org |
| 4-Methylbenzoate ester | 4-Methylbenzoic acid, Alcohol | Strong acid (e.g., H2SO4) | Fischer esterification. |
| 4-Methylbenzoate ester | 4-Methylbenzoic anhydride, Alcohol | Pyridine or DMAP | High chemoselectivity. nih.gov |
Reaction Mechanisms in 4-Methylbenzoic Acid Synthesis
Free Radical Mechanisms in Benzylic Bromination of 4-Methylbenzoic Acid
The benzylic bromination of 4-methylbenzoic acid, also known as this compound, is a classic example of a free-radical chain reaction. acs.orggla.ac.uk This process is essential for introducing a functional group at the methyl position, which can then be used in subsequent reactions. The reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, or under photochemical conditions. acs.orged.gov
The mechanism proceeds through three key stages: initiation, propagation, and termination. gla.ac.ukmasterorganicchemistry.com
Initiation: The reaction begins with the homolytic cleavage of the initiator, like benzoyl peroxide, or the Br-Br bond when elemental bromine is used, to generate free radicals. gla.ac.uked.gov In the case of NBS, a small amount of HBr is generated, which reacts with NBS to produce a low concentration of bromine. Light or heat can then cleave the Br-Br bond to form bromine radicals (Br•). acs.org
Propagation: This stage consists of a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-methylbenzoic acid. This step is highly selective for the benzylic position because the resulting benzyl (B1604629) radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.com The newly formed benzyl radical then reacts with a molecule of Br₂ (or NBS) to form the product, 4-(bromomethyl)benzoic acid, and a new bromine radical, which continues the chain reaction.
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, two benzyl radicals, or a benzyl radical and a bromine radical.
The use of visible light as a photochemical activator offers a safer and more environmentally friendly alternative to chemical initiators, allowing the reaction to be performed in greener solvents like acetonitrile (B52724) instead of carbon tetrachloride. ed.govcolab.ws
Nucleophilic Substitution Reactions Involving 4-Methylbenzoic Acid Intermediates
Intermediates derived from 4-methylbenzoic acid readily undergo nucleophilic substitution reactions, providing a versatile pathway for the synthesis of a wide range of derivatives. A key intermediate, 4-(bromomethyl)benzoic acid, produced from benzylic bromination, is particularly susceptible to these reactions. gla.ac.uk The bromine atom is a good leaving group, and the benzylic carbon is electrophilic, making it a prime target for nucleophiles.
These reactions can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The electron-withdrawing carboxylic acid group on the aromatic ring can influence the reaction pathway, often favoring the S_N2 mechanism by stabilizing the transition state. rsc.org
Common nucleophiles that react with 4-(bromomethyl)benzoic acid and similar intermediates include:
Alcohols: To form ethers.
Amines: To produce substituted amines.
Thiols: To yield thioethers.
Cyanide: To introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.
Another important set of nucleophilic reactions involves the carboxylic acid group itself. The hydroxyl group of the carboxylic acid can be converted into a better leaving group, such as an acyl chloride, by reacting with thionyl chloride (SOCl₂). libretexts.org This acyl chloride is then highly reactive towards nucleophilic acyl substitution, allowing for the synthesis of esters, amides, and other acid derivatives. libretexts.orgpressbooks.pub
| Nucleophile | Product from 4-(bromomethyl)benzoic acid | Product from 4-Methylbenzoyl chloride |
| Methanol (CH₃OH) | 4-(methoxymethyl)benzoic acid | Methyl 4-methylbenzoate |
| Ammonia (NH₃) | 4-(aminomethyl)benzoic acid | 4-Methylbenzamide |
| Cyanide (CN⁻) | 4-(cyanomethyl)benzoic acid | Not a typical reaction |
Mechanistic Insights into Catalyst Influence on Reaction Selectivity and Yield
Catalysts play a pivotal role in directing the outcome of reactions involving 4-methylbenzoic acid and its precursors, significantly influencing both selectivity and yield. The choice of catalyst can determine which functional group reacts and can prevent the formation of unwanted byproducts.
In the synthesis of 4-methylbenzoic acid via the oxidation of p-xylene, the catalyst system is crucial for achieving high selectivity. For instance, cobalt-based catalysts are commonly used in the industrial oxidation of toluene to benzoic acid. ufv.br The catalyst's role is to facilitate the formation of radical species that initiate the oxidation process. The concentration and form of the catalyst can impact the rate of formation of various oxidation products. ufv.br
In the synthesis of substituted benzoic acids, the catalyst can direct the regioselectivity of the reaction. For example, in the production of 4-nitro-3-methylbenzoic acid from 2,4-dimethylnitrobenzene, a catalyst system comprising a transition metal oxide and an N-containing organic compound can enhance the selective oxidation of one methyl group over the other. google.com The reaction conditions, such as temperature and pressure, in conjunction with the catalyst, dictate the conversion rate and product selectivity. google.comgoogle.com
The surface properties of heterogeneous catalysts, such as their acidity or basicity, can also influence reaction pathways. In the decarboxylative oxygenation of benzoic acid to phenol (B47542), CuO-based catalysts are effective. The addition of other metal oxides, like CeO₂, can alter the adsorption of the benzoic acid on the catalyst surface, thereby shifting the selectivity between phenol and benzene (B151609). nih.gov
The following table summarizes the influence of different catalysts on reactions related to 4-methylbenzoic acid:
| Reaction | Catalyst | Effect on Selectivity and Yield |
| Oxidation of Toluene to Benzoic Acid | Cobalt octoate | Controls the rate of oxidation and minimizes by-products like benzyl alcohol and benzyl benzoate (B1203000). ufv.br |
| Hydrogenation of Phthalic Anhydride | Nickel-based catalyst | The ratio of o-toluic acid to phthalide (B148349) can be controlled by adjusting reaction temperature and pressure. google.com |
| Decarboxylative Oxygenation of Benzoic Acid | CuO-based catalysts | The addition of CeO₂ can promote the decarboxylation to benzene over the desired hydroxylation to phenol. nih.gov |
| Oxidation of 2,4-dimethylnitrobenzene | Transition metal oxide with N-hydroxyphthalimide | Selectively oxidizes the methyl group para to the nitro group to yield 4-nitro-3-methylbenzoic acid. google.com |
Computational Chemistry and Theoretical Investigations of 4 Methylbenzoic Acid
Quantum Chemical Calculations and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of benzoic acid derivatives due to its balance of accuracy and computational cost. vjst.vn Studies on related compounds, such as 4-(carboxyamino)-benzoic acid, have utilized the B3LYP functional with a 6-311G basis set to obtain optimized molecular geometries and other quantum chemical parameters. actascientific.com This approach allows for the calculation of bond lengths, bond angles, and dihedral angles in the gas phase, providing a detailed three-dimensional picture of the molecule's structure. actascientific.com
DFT calculations are not limited to single molecules. They have been used to study the removal of 4-(((4-(phenyldiazenyl) phenyl) imino) methyl) benzoic acid, an azo dye, from wastewater by modeling its adsorption onto boron nitride nanotubes. researchgate.net In such studies, the B3LYP/6–311 + G(d) level of theory is employed to investigate parameters like dipole moment and adsorption energy. researchgate.net Furthermore, DFT computations combined with spectroscopic techniques have been used to analyze the structural properties of compounds like 4-Dimethylamino benzoic acid, using the B3LYP method with the 6-311++G(d,p) basis set. ikprress.org
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). actascientific.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. actascientific.comwuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. actascientific.comrsc.org
A small energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For example, in a study of 4-(carboxyamino)-benzoic acid, the HOMO and LUMO energies were calculated to be -6.82 eV and -1.82 eV, respectively, resulting in an energy gap of 5.0 eV. actascientific.com This relatively large gap indicates a stable molecular structure. actascientific.com The reactivity of a molecule can be gauged by this energy difference. wuxiapptec.com
Global reactivity descriptors, which provide further insight into a molecule's behavior, can be calculated from HOMO and LUMO energies. researchgate.net These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). actascientific.com
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). actascientific.com
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. rsc.org
Electronegativity (χ): The power of an atom to attract electrons, calculated as (I+A)/2. researchgate.net
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow, calculated as μ²/2η (where μ is the chemical potential, -χ). actascientific.comrsc.org
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.82 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.82 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.00 | Indicator of chemical stability and reactivity |
| Ionization Potential (I) | 6.82 | Energy required to remove an electron |
| Electron Affinity (A) | 1.82 | Energy released upon accepting an electron |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de It visualizes the electrostatic potential on the surface of the molecule, which is determined by the molecule's electron and nuclei charge distribution. uni-muenchen.de The MEP map is color-coded to indicate different potential regions. Typically, red areas represent negative electrostatic potential and are susceptible to electrophilic attack, while blue areas indicate positive electrostatic potential, representing sites for nucleophilic attack. actascientific.com
In studies of benzoic acid derivatives, MEP analysis has shown that negative potential is often localized over the oxygen atoms of the carboxyl group, identifying them as the most probable sites for electrophilic interaction. actascientific.comresearchgate.net Conversely, the regions of positive potential are generally found around the hydrogen atoms. actascientific.com This information is crucial in understanding intermolecular interactions, such as drug-receptor binding. researchgate.net
Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to describe the distribution of electronic charge within a molecule. actascientific.comnih.gov Mulliken atomic charges affect various molecular properties, including dipole moment and polarizability. actascientific.com
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (protein). These methods are central to drug design and discovery.
Molecular docking studies have been instrumental in understanding how derivatives of 4-methylbenzoic acid can act as inhibitors for various enzymes. These simulations place the ligand into the active site of a target protein to predict its binding conformation and affinity.
One significant target is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme involved in diabetes. Several novel 3-acetamido-4-methyl benzoic acid derivatives have been designed and evaluated as PTP1B inhibitors. researchgate.netuq.edu.aunih.gov Docking studies revealed that these compounds bind within the catalytic and a secondary aryl binding site of the PTP1B enzyme. researchgate.netbenthamdirect.com For example, compound 10c (3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid) and compound 10e (3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid) were identified as potent inhibitors with IC₅₀ values of 8.2 μM and 8.3 μM, respectively. uq.edu.aunih.gov
Another area of investigation is the development of selective estrogen receptor degraders (SERDs) for treating ERα+ breast cancer. nih.gov Molecular dynamics simulations were used to analyze the interaction hotspots between designed benzoic acid derivatives and the estrogen receptor α (ERα). nih.gov This dynamics-based approach led to the discovery of compounds with potent binding affinity and inhibitory effects. nih.gov
Molecular dynamics simulations complement docking studies by providing insights into the stability of the ligand-protein complex over time. nih.gov These simulations track the motions of atoms in the complex, helping to validate the binding poses predicted by docking and confirming the stability of key interactions, such as hydrogen bonds. nih.govscielo.br
| Compound | Chemical Name | Target Protein | Inhibitory Activity (IC₅₀) |
|---|---|---|---|
| 10c | 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid | PTP1B | 8.2 μM |
| 10e | 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid | PTP1B | 8.3 μM |
Theoretical Studies of Reaction Mechanisms and Kinetics
Solvent Effects on Reaction Pathways as Determined by Computational Methods
Computational chemistry provides powerful tools to investigate the profound influence of solvents on the reaction pathways of 4-methylbenzoic acid. Solvents can alter chemical reactivity, reaction rates, and equilibrium positions by differentially solvating the reactants, transition states, and products. wikipedia.org Theoretical models allow for a microscopic understanding of these interactions, elucidating mechanisms that are often difficult to probe experimentally.
The primary way solvents mediate reaction pathways is by stabilizing or destabilizing charged or polar species. wikipedia.org For a given reaction, if the transition state is more polar than the reactants, a polar solvent will stabilize it more effectively, thereby lowering the activation energy and accelerating the reaction rate. Conversely, if the reactants are more stabilized than the transition state, the reaction will proceed slower in a polar solvent. wikipedia.org
Computational Solvation Models
To simulate these effects for reactions involving 4-methylbenzoic acid, computational chemists primarily employ two types of solvation models:
Implicit Solvation Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., C-PCM, SMD), treat the solvent as a continuous medium with a defined dielectric constant. rsc.orgrsc.orgnih.gov This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. Density Functional Theory (DFT) calculations are frequently paired with continuum models to calculate the energies of reactants and transition states in different solvent environments. rsc.orgnih.gov
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically arranged in one or more solvation shells around the solute molecule. This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. rsc.orgucl.ac.uk Often, a hybrid approach is used where a few explicit solvent molecules are combined with a continuum model to account for both specific short-range interactions and bulk solvent effects. rsc.org For instance, studies on similar benzoic acid derivatives have successfully used a cluster of eight water molecules in conjunction with a PCM to accurately model the aqueous environment. rsc.org
Influence on Reactant Speciation and Self-Association
Before a reaction occurs, the state of 4-methylbenzoic acid in solution is critically dependent on the solvent. In non-polar or weakly polar solvents, carboxylic acids like 4-methylbenzoic acid predominantly form hydrogen-bonded cyclic dimers. However, in polar solvents capable of acting as hydrogen bond acceptors (e.g., DMSO, acetonitrile (B52724), methanol), the solvent molecules can effectively compete for the hydrogen-bonding sites on the carboxylic acid group. ucl.ac.uk This interaction inhibits the formation of dimers and favors monomeric species or solute-solvent associates. ucl.ac.uk
Molecular dynamics (MD) simulations and DFT calculations on substituted benzoic acids have shown that the choice of solvent directly dictates the preferred form of association. ucl.ac.uk This is crucial, as the reaction pathway for a monomer can be significantly different from that of a dimer.
The table below summarizes the expected dominant species of 4-methylbenzoic acid in different solvent types based on computational studies of analogous compounds. ucl.ac.uk
| Solvent Type | Dominant Solute Species | Primary Interaction | Computational Method |
| Non-polar (e.g., Toluene (B28343), Hexane) | Hydrogen-Bonded Dimer | Solute-Solute H-Bonding | MD, DFT |
| Polar Aprotic (e.g., Acetonitrile) | Monomer, Solute-Solvent Associates | Solute-Solvent H-Bonding | MD, DFT, PCM |
| Polar Protic (e.g., Water, Methanol) | Monomer, Solute-Solvent Associates | Solute-Solvent H-Bonding | MD, DFT, PCM+Explicit |
Effect on Reaction Barriers and Kinetics
The nature of the solvent directly impacts the energy barriers of reaction pathways. For reactions involving 4-methylbenzoic acid, such as esterification or oxidation, the polarity of the transition state is a key determinant of the solvent's effect.
Consider a hypothetical reaction where 4-methylbenzoic acid is attacked by a nucleophile. The development of charge in the transition state would be stabilized by polar solvents. Computational studies on the hydrolysis of a 4-methylbenzoic acid ester similarly suggest that transition-state energies are a focus of DFT calculations to understand reaction kinetics.
Theoretical investigations into reactions of benzoic acid with various radicals have utilized DFT calculations within a PCM framework to determine reaction potential barriers. rsc.org These studies show that the presence of a solvent like water can alter the energy required for processes like addition and abstraction reactions. For example, in the reaction of benzoic acid with NO₃ radicals in atmospheric water droplets, the reaction potential barriers were calculated to be in the range of 12.05 to 13.64 kcal mol⁻¹. rsc.org While this data is for the parent benzoic acid, similar computational approaches are directly applicable to 4-methylbenzoic acid to quantify how solvents like water, acetonitrile, or hexane (B92381) would affect the activation energies of its specific reactions.
The following interactive table illustrates the theoretical effect of solvent polarity on the activation energy for a reaction where the transition state is significantly more polar than the reactants.
| Solvent | Dielectric Constant (ε) | Relative Activation Energy (ΔG‡) | Expected Relative Rate |
| Gas Phase | 1 | High | Slowest |
| Toluene | 2.4 | Moderately High | Slow |
| Acetonitrile | 37 | Low | Fast |
| Water | 78 | Lowest | Fastest |
This table represents a conceptual model based on transition state theory and computational findings for similar reactions. wikipedia.orgrsc.org The values are illustrative.
Advanced Spectroscopic and Analytical Characterization for 4 Methylbenzoic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Methylbenzoic acid, providing unambiguous information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra offer unique insights into the molecular environment of each atom.
In the ¹H NMR spectrum of 4-Methylbenzoic acid, the chemical shifts are indicative of the different proton environments within the molecule. The proton of the carboxylic acid group (-COOH) typically appears as a broad singlet far downfield, a characteristic feature of acidic protons. The aromatic protons on the benzene (B151609) ring exhibit distinct signals, often as doublets, due to their coupling with adjacent protons. The methyl group (-CH₃) protons resonate as a sharp singlet in the upfield region.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the carbonyl group (-C=O) in the carboxylic acid is characteristically deshielded and appears at the downfield end of the spectrum. The aromatic carbons show a set of signals in the aromatic region, with their chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing carboxylic acid group. The methyl carbon gives a signal in the upfield aliphatic region.
Table 1: ¹H NMR Chemical Shifts for 4-Methylbenzoic Acid
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| -COOH | 12.80 | Singlet | - |
| Aromatic-H (ortho to -COOH) | 7.84 | Doublet | 6.48 |
| Aromatic-H (ortho to -CH₃) | 7.29 | Doublet | 7.88 |
| -CH₃ | 2.36 | Singlet | - |
Data recorded in DMSO-d₆ at 400 MHz. rsc.org
Table 2: ¹³C NMR Chemical Shifts for 4-Methylbenzoic Acid
| Carbon | Chemical Shift (δ) in ppm |
|---|---|
| -C=O | 167.80 |
| Aromatic-C (substituted with -CH₃) | 143.46 |
| Aromatic-CH (ortho to -COOH) | 129.80 |
| Aromatic-CH (ortho to -CH₃) | 129.55 |
| Aromatic-C (substituted with -COOH) | 128.52 |
| -CH₃ | 21.55 |
Data recorded in DMSO-d₆ at 100 MHz. rsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of 4-Methylbenzoic acid, offering a molecular fingerprint based on the absorption or scattering of infrared radiation.
The IR spectrum of 4-Methylbenzoic acid is characterized by several key absorption bands. A very broad band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp peak, usually in the range of 1680-1710 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the C-H bending vibrations of the methyl group and the aromatic ring appear in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also a prominent feature in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing mode, often give strong signals in Raman spectra. The symmetric stretching of the C-C bonds and the C-H bonds of the methyl group are also readily observed.
Table 3: Characteristic IR Absorption Bands for 4-Methylbenzoic Acid
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=O stretch (carbonyl) | 1680-1710 | Strong, Sharp |
| C=C stretch (aromatic) | 1600-1620 | Medium |
| C-O stretch (carboxylic acid) | 1250-1350 | Strong |
| O-H bend (carboxylic acid) | 900-950 | Broad, Medium |
Note: These are approximate ranges and can vary based on the sample preparation and physical state.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of 4-Methylbenzoic acid, as well as for obtaining structural information through fragmentation analysis. The molecular weight of 4-Methylbenzoic acid is 136.15 g/mol . nih.gov
In electron ionization (EI) mass spectrometry, the mass spectrum of 4-Methylbenzoic acid shows a prominent molecular ion peak (M⁺) at m/z 136. The fragmentation pattern provides valuable structural information. A common fragmentation pathway involves the loss of a hydroxyl radical (•OH), resulting in a fragment ion at m/z 119. Another significant fragmentation is the loss of a carboxyl group (•COOH), leading to a fragment at m/z 91, which corresponds to the tropylium ion. The base peak in the spectrum is often the fragment at m/z 119.
Table 4: Key Fragments in the Mass Spectrum of 4-Methylbenzoic Acid
| m/z | Fragment Ion | Neutral Loss |
|---|---|---|
| 136 | [C₈H₈O₂]⁺ (Molecular Ion) | - |
| 119 | [C₈H₇O]⁺ | •OH |
| 91 | [C₇H₇]⁺ | •COOH |
Fragmentation patterns are based on typical EI-MS analysis.
X-ray Diffraction (XRD) and Crystallography of 4-Methylbenzoic Acid Complexes and Co-crystals
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of 4-Methylbenzoic acid in its crystalline state. Single-crystal XRD provides precise bond lengths, bond angles, and information about intermolecular interactions.
In the solid state, 4-Methylbenzoic acid molecules typically form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. This results in a characteristic R²₂(8) ring motif. These dimers then pack in the crystal lattice through weaker van der Waals interactions.
Chromatographic Methods for Purity Assessment and Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of 4-Methylbenzoic acid, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of 4-Methylbenzoic acid. Reversed-phase HPLC is the most common mode, typically employing a C18 column.
The mobile phase usually consists of a mixture of an aqueous buffer (often with an acidic pH to suppress the ionization of the carboxylic acid) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the aromatic ring of 4-Methylbenzoic acid absorbs UV light. The retention time of 4-Methylbenzoic acid is dependent on the specific chromatographic conditions, including the mobile phase composition, flow rate, and column temperature. For instance, in some systems, a retention time of approximately 1.7 minutes has been observed. upb.ro The retention time is influenced by the pH of the mobile phase; at a lower pH, the protonated form of the acid has a longer retention time compared to the deprotonated form at a higher pH. researchgate.net
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is another powerful technique for the analysis of 4-Methylbenzoic acid. For GC analysis, it is often necessary to derivatize the carboxylic acid group to increase its volatility. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to its trimethylsilyl ester.
The derivatized 4-Methylbenzoic acid is then separated on a GC column, typically a non-polar or medium-polarity capillary column. The mass spectrometer provides detection and identification based on the mass spectrum of the eluting compound. GC/MS is highly sensitive and specific, making it suitable for the determination of 4-Methylbenzoic acid in complex matrices.
Advanced Analytical Techniques for Environmental and Biological Matrices
The detection and quantification of 4-Methylbenzoic acid in complex environmental and biological samples are crucial for assessing environmental contamination, understanding metabolic pathways, and monitoring exposure. Due to the intricate nature of these matrices, which contain numerous interfering substances, advanced analytical techniques are required to achieve the necessary sensitivity and selectivity. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the cornerstones of modern analytical methods for this purpose.
Analysis in Environmental Matrices
Environmental samples such as soil, groundwater, and industrial wastewater are complex mixtures. The accurate measurement of 4-Methylbenzoic acid in these matrices necessitates robust sample preparation to isolate the analyte from interfering components, followed by sensitive instrumental analysis.
Sample Preparation and Extraction: Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from aqueous samples. For soil and sediment, extraction is often performed using organic solvents, followed by a cleanup step to remove co-extracted matrix components that could interfere with the analysis.
Chromatographic and Detection Methods: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing organic acids in environmental samples. This technique offers high selectivity by monitoring specific transitions from a precursor ion to a product ion, minimizing matrix interference. For instance, an LC-MS/MS method developed for various benzoic acid metabolites in groundwater achieved detection limits as low as 0.1 ng/mL. mdpi.com Such methods often utilize a reversed-phase C18 column with a mobile phase consisting of acidified water and an organic solvent like acetonitrile to achieve chromatographic separation. mdpi.comijsr.net
Research on a related benzoic acid metabolite in soil demonstrated the effectiveness of HPLC-MS/MS, achieving limits of quantification down to 0.06 µg/kg. nih.gov This highlights the sensitivity of the technique for trace-level environmental analysis. The average recovery rates for these methods in spiked soil samples typically range from 84% to 110%, indicating high accuracy and reliability. nih.gov
Table 1: Analytical Methods for Benzoic Acids in Environmental Matrices
| Analytical Technique | Matrix | Sample Preparation | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |
|---|---|---|---|---|---|
| HPLC-MS/MS | Groundwater | Direct Injection | 0.1 ng/mL (LOQ) | Not Reported | mdpi.com |
| HPLC-MS/MS | Soil | Solvent Extraction | 0.01 µg/kg (LOD) | 84 - 110% | nih.gov |
| LC-MS/MS | Soil | Not Specified | 0.5 ppm (LOQ) | Not Reported | ijsr.net |
Analysis in Biological Matrices
In biological matrices like urine and blood plasma, 4-Methylbenzoic acid can be an important biomarker of exposure to certain industrial chemicals or a product of gut microbiota metabolism. nih.gov The analytical challenge in these matrices is the high concentration of endogenous compounds such as proteins, salts, and other metabolites, which can cause significant matrix effects.
Sample Preparation and Extraction: For biological fluids, sample preparation is critical. A common approach is protein precipitation using a solvent like acetonitrile, followed by centrifugation. nih.gov This simple "dilute-and-shoot" method is often sufficient for LC-MS/MS analysis, which is less susceptible to interference than other detectors. nih.gov For GC-MS analysis, a derivatization step, such as trimethylsilylation, is typically required to make the organic acids volatile enough for gas chromatography. nih.gov
Chromatographic and Detection Methods: Both GC-MS and LC-MS/MS are extensively used for the analysis of organic acids in urine. nih.govnih.gov GC-MS provides excellent separation and is highly sensitive, with studies reporting detection limits for various organic acids in the range of 0.03 to 0.34 mmol/mol creatinine. nih.gov
LC-MS/MS is increasingly popular due to its high sensitivity, selectivity, and simpler sample preparation requirements compared to GC-MS. nih.govresearchgate.net A validated LC-MS/MS method for nine different organic acids in human urine reported low limits of quantification (10–40 ng/mL) and high accuracy (85.8–109.7%). nih.gov Similarly, methods for determining hippuric acid and benzoic acid in urine have been developed with quantification ranges suitable for clinical and preclinical studies. nih.gov For plasma samples, a validated LC-MS/MS method for a related compound achieved a limit of quantification of 10 ng/mL, demonstrating its suitability for pharmacokinetic studies. nih.gov
Table 2: Analytical Methods for Benzoic Acids in Biological Matrices
| Analytical Technique | Matrix | Sample Preparation | Limit of Quantification (LOQ) | Accuracy / Precision (%) | Reference |
|---|---|---|---|---|---|
| GC-MS | Human Urine | Extraction & Derivatization | 0.03-0.34 mmol/mol creatinine | RSD < 10% | nih.gov |
| LC-MS/MS | Human Urine | Protein Precipitation | 10 - 40 ng/mL | 85.8 - 109.7% | nih.gov |
| LC-MS/MS | Monkey Urine | Direct Injection | 100 ng/mL (for Benzoic Acid) | Not Reported | nih.gov |
| LC-MS/MS | Pig Plasma | Protein Precipitation | 10 ng/mL | 89 - 98.6% | nih.gov |
Research on Coordination Chemistry and Supramolecular Assemblies of 4 Methylbenzoic Acid
Metal-Organic Frameworks (MOFs) Incorporating 4-Methylbenzoic Acid Ligands
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. While the simple 4-methylbenzoic acid is a foundational structure, many advanced MOFs utilize its derivatives, where additional functional groups are incorporated to tune the framework's properties. These modifications can enhance gas adsorption, luminescence, and catalytic activity. rsc.org
The synthesis of MOFs often involves solvothermal or hydrothermal methods. scirp.orgnih.gov For instance, a zinc-based MOF was synthesized using 4-dimethylaminobenzoic acid and zinc nitrate (B79036) in a mixed-solvent system of N,N-dimethylformamide and methanol (B129727) at 120°C for three days. nih.gov Similarly, reacting 4-(1H-1,2,4-triazol-1-yl)benzoic acid (HTBA) with Cd(II) and Cu(II) ions under solvothermal conditions in DMF has yielded novel 3D coordination polymers. scirp.org The functional groups attached to the benzoic acid core play a crucial role. A series of multifunctional MOFs have been synthesized using ligands with pendants like –NH2, –SMe, and –OMe attached to the phenyl ring of 4-(2-carboxyvinyl)benzoic acid. rsc.org These frameworks exhibit high adsorption capacities for H2, CO2, and CH4, as well as ligand-based photoluminescence. rsc.org
The architecture of the resulting MOF is dictated by the geometry of the ligand and the coordination preference of the metal ion. Researchers have designed new linkers, such as 3,6-bis(4-benzoic acid)-N-(4-benzoic acid) carbazole, to create stable, porous MOFs with unique topologies for applications like HPLC separation of small organic molecules. rsc.org Another approach involves using Schiff base ligands derived from 4-aminobenzoic acid to prepare novel Cd-MOF and Cu-MOF structures via ultrasonic irradiation. ekb.eg The inherent properties of the benzoic acid ligand, such as its ability to form stable secondary building units (SBUs) and its thermal stability, make it a valuable component in the construction of robust MOF architectures. nih.gov
Coordination Polymers and Networks of 4-Methylbenzoic Acid Derivatives
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. Derivatives of 4-methylbenzoic acid are widely used as linkers due to the versatile coordination modes of the carboxylate group and the ability to introduce other functionalities. The resulting networks can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.
The synthesis of these polymers is often achieved through solvothermal reactions or by reactions at room temperature. researchgate.netrsc.org For example, reacting 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid with zinc(II) nitrate in a basic DMF/H2O solution yielded a 3D coordination polymer with a distorted diamondoid topology. rsc.org In contrast, using cobalt(II) or nickel(II) nitrates under similar conditions resulted in discrete mononuclear complexes. rsc.org This highlights the critical role of the metal ion in directing the final structure.
Derivatives like 3,5-dinitro-4-methylbenzoic acid have been used to construct coordination assemblies with lanthanide ions such as Praseodymium(III). rsc.orgrsc.org In one such structure, two Pr(III) ions are bridged by the carboxylate groups of two ligand molecules, with each metal ion achieving a nine-coordination environment by further bonding to other ligands and water molecules. rsc.org The final architecture is often a complex interplay of coordination bonds and other interactions. A coordination polymer based on 4-[(8-hydroxy-5-quinolinyl)azo]-benzoic acid and Cd(II) forms a sinusoidal ruffling layer where the layers are further stabilized by hydrogen bonding and π-π interactions to create a 3D supramolecular network. hep.com.cn
The table below summarizes several coordination polymers synthesized from derivatives of 4-methylbenzoic acid, illustrating the diversity of the resulting structures.
| Metal Ion | Ligand | Solvent(s) | Resulting Structure | Reference(s) |
| Co(II) | 3,5-dinitro-4-methylbenzoic acid, 4,4'-bipyridine (B149096) | Methanol/Acetone (B3395972) | Bilayered structure with solvent separation | acs.org, nih.gov |
| Pr(III) | 3,5-dinitro-4-methylbenzoic acid | Water (hydrothermal) | Dinuclear complex forming a 3D host structure | rsc.org |
| Zn(II) | 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | DMF/H2O | 3D coordination polymer (distorted diamondoid) | rsc.org |
| Cd(II) | 4-(1H-1,2,4-triazol-1-yl)benzoic acid | DMF | 3D coordination polymer | scirp.org |
| Ni(II) | 4-benzoimidazol-1-yl-methyl benzoic acid | DMA | 2D network | researchgate.net |
| U(IV) | 4,4',4''-nitrilotribenzoic acid | NMP | 2D cationic polymer | epfl.ch |
| Cd(II) | Benzoic acid, 4-acetylpyridine | Methanol | Dimer | uab.cat |
Hydrogen Bonding Patterns in Supramolecular Architectures
Hydrogen bonding is a fundamental interaction that governs the assembly of molecules in the solid state. In the crystal structures of 4-methylbenzoic acid and its derivatives, the most common and robust hydrogen-bonding motif is the formation of a centrosymmetric dimer via pairwise O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.netiucr.orgresearchgate.net This R²₂(8) graph set homosynthon is a highly predictable feature in the supramolecular chemistry of carboxylic acids.
This pattern is consistently observed across various substituted 4-methylbenzoic acids. For instance, the crystal structure of 3,5-dinitro-4-methylbenzoic acid comprises hydrogen-bonded dimers. iucr.org Similarly, in 3-fluoro-4-methylbenzoic acid, pairs of molecules are linked via O-H···O hydrogen bonding into dimers located around centers of inversion. researchgate.net The strength of these hydrogen bonds can be classified as moderate, with typical O···O distances around 2.6 Å. nih.gov
When other functional groups capable of hydrogen bonding are present, more complex networks can arise. In cocrystals of 4-methylbenzoic acid (MBA) and 5-fluorouracil (B62378) (5FU), the MBA molecules form the expected carboxylic acid dimers, while the 5FU molecules also form base pairs through N-H···O hydrogen bonds, creating distinct homosynthons within the same crystal structure. iucr.orgnih.gov In structures containing pyrazole-substituted benzoic acids, a combination of O-H···N, O-H···O, N-H···O, and N-H···N hydrogen bonds can link molecules into extensive one, two, or three-dimensional frameworks. nih.gov
Weaker C-H···O hydrogen bonds also play a significant role in stabilizing the extended structures of coordination polymers. In a Pr(III) complex with 3,5-dinitro-4-methylbenzoic acid, C-H···O interactions with H···O distances between 2.43–2.95 Å connect adjacent coordination units, resulting in the formation of channels within the crystal lattice. rsc.org
The table below provides examples of hydrogen bond geometries in structures containing 4-methylbenzoic acid derivatives.
| Compound | D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Reference(s) |
| 4-Methyl-2-(2-methylanilino)benzoic acid | O—H···O | - | - | - | - | iucr.org |
| 3-Fluoro-4-methylbenzoic acid | O—H···O | - | 1.70(4) | 2.628(3) | 175(4) | researchgate.net |
| 4-(Trimethylgermyl)benzoic acid | O2—H2···O1 | - | - | 2.626(3) | - | nih.gov |
| 4-(Trimethylgermyl)benzoic acid | O4—H4A···O3 | - | - | 2.635(3) | - | nih.gov |
| 5FU–MBA Cocrystal | O2—H2···O1 | 0.82 | 1.83 | 2.645(2) | 173 | iucr.org |
Note: Some data for bond lengths and angles were not available in the cited abstracts.
Influence of Solvent and Reaction Conditions on Coordination Complex Formation
The final structure and dimensionality of a coordination complex are not solely determined by the choice of metal and ligand but are also profoundly influenced by the reaction conditions, such as the solvent, temperature, pH, and reactant stoichiometry. epfl.ch This sensitivity allows for the targeted synthesis of specific architectures through a process known as crystal engineering.
The choice of solvent is particularly critical. Studies on cobalt(II) complexes with 3,5-dinitro-4-methylbenzoic acid and 4,4'-bipyridine have shown that the use of different solvents leads to entirely different structures. acs.orgnih.gov A reaction in a mixture of methanol and acetone yields a bilayered structure, whereas using a different solvent system results in a solvated channel structure. acs.orgnih.govacs.org In these cases, the solvent molecules are often incorporated into the crystal lattice, playing a direct role in the supramolecular assembly. acs.orgnih.gov Similarly, the synthesis of lead(II) complexes with benzoate (B1203000) derivatives showed that the use of water, DMSO, or MeOH as the solvent was the main parameter determining the nature of the isolated polymer. mdpi.com The use of water often promotes the inclusion of aqua ligands, which in turn can affect the material's properties, such as luminescence. mdpi.com
The pH of the reaction mixture, which influences the deprotonation state of the ligand, is another key factor. Research on uranium(IV) coordination polymers demonstrated that the charge of the resulting framework could be tuned by adjusting reaction parameters including pH and solvent. epfl.ch For example, with the ligand H₃BTB, adjusting the acidity of the reaction mixture allowed for the selective synthesis of either a cationic 3D network or a neutral 3D analogue. epfl.ch
Temperature and reaction time can also dictate the outcome. The synthesis of coordination polymers is often carried out under solvothermal or hydrothermal conditions, where elevated temperatures are used. rsc.orgrsc.org In some systems, the reaction conditions can even trigger in situ reactions of the ligand precursor, where the concentration of the active ligand changes during the assembly process, leading to different final structures. rsc.org The addition of other substances can also have a directing effect; for example, adding NaCl as a chloride source during the Pt(II)-mediated hydroxylation of 4-methylbenzoic acid was found to increase the selectivity for 4-(hydroxymethyl)benzoic acid. kuleuven.be
Materials Science Research Involving 4 Methylbenzoic Acid
Polymer and Resin Synthesis Using 4-Methylbenzoic Acid Derivatives
Derivatives of 4-methylbenzoic acid are important intermediates and building blocks in the synthesis of a variety of polymers and resins. They can be incorporated as monomers, initiators, or functional linkers to produce materials like polyesters, polystyrenes, and specialized resins.
One of the most significant industrial applications is the role of 4-methylbenzoic acid as an intermediate in the production of terephthalic acid, a primary monomer for polyethylene (B3416737) terephthalate (B1205515) (PET). chemicalbook.com The conversion of p-xylene (B151628) to terephthalic acid involves 4-methylbenzoic acid as a key intermediate compound. wikipedia.org PET is a widely used thermoplastic polymer known for its excellent mechanical strength and thermal stability, finding extensive use in packaging and textiles. chemicalbook.com
In more specialized applications, derivatives are used to create functional polymers. For instance, 4-(hydroxymethyl)benzoic acid has been employed as a functionalized initiator in the ring-opening polymerization of lactones, leading to the formation of end-functionalized polyesters. Another derivative, 4-vinylbenzoic acid (4VBA), is a valuable monomer for synthesizing highly functionalized polymeric structures. Polystyrene-block-poly(4-vinylbenzoic acid) (PSt-b-P4VBA) copolymers have been synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, creating materials with controlled molecular weight and architecture.
Derivatives of 4-methylbenzoic acid also serve as linkers in solid-phase organic synthesis. Resins functionalized with 4-(Hydroxymethyl)benzoic acid (the HMBA linker) are used to generate amides, esters, and hydrazides. justia.com Similarly, aminomethyl polystyrene resin can be reacted with derivatives like 4-(5′-formyl-2′-hydroxyphenyl)benzoic acid to yield polymer-bound benzaldehydes, which are versatile intermediates for creating libraries of small molecules.
The table below summarizes key examples of polymers and resins synthesized using 4-methylbenzoic acid derivatives.
| Polymer/Resin Type | 4-Methylbenzoic Acid Derivative | Role of Derivative | Polymerization/Synthesis Method | Resulting Material |
| Polyester | 4-Methylbenzoic acid | Intermediate for Terephthalic Acid | Oxidation & Polymerization | Polyethylene terephthalate (PET) chemicalbook.com |
| Functional Polyester | 4-(Hydroxymethyl)benzoic acid (HBA) | Initiator | Ring-Opening Polymerization (ROP) | End-functionalized polyesters |
| Block Copolymer | 4-Vinylbenzoic acid (4VBA) | Monomer | RAFT Polymerization | Polystyrene-block-poly(4-vinylbenzoic acid) |
| Functional Resin | 4-(Hydroxymethyl)benzoic acid (HMBA) | Linker | Solid-Phase Synthesis | Resins for generating amides, esters justia.com |
| Modified Alkyd Resin | p-Toluic acid | Co-monomer | Esterification | Alkyd resin for coatings google.com |
Development of Novel Materials with Specific Properties
The unique chemical structure of 4-methylbenzoic acid allows its derivatives to be incorporated into novel materials designed for specific, high-performance applications. These include materials with tailored optical and electronic properties.
Researchers have successfully created luminescent hybrid materials by covalently bonding a modified methyl benzoic acid derivative with a silica (B1680970) matrix. nbinno.com In this system, the organic component coordinates with terbium (Tb3+) ions. The triplet energy level of the modified methyl benzoic acid matches the emissive energy level of the terbium ion, facilitating an efficient intramolecular energy transfer that results in a material with strong green luminescence. nbinno.com
In the field of organic electronics, benzoic acid-based additives are used to control the crystal growth and improve the charge transport characteristics of organic semiconductors. nist.gov While not 4-methylbenzoic acid itself, closely related derivatives like 4-propylbenzoic acid and 4-octylbenzoic acid have been mixed with the π-conjugated semiconductor 6,13-bis(triisopropylsilylethynyl) pentacene (B32325) (TIPS pentacene). These additives form a self-assembled interfacial layer that guides the nucleation and alignment of the semiconductor crystals. This approach has been shown to significantly reduce crystal misorientation, leading to organic thin-film transistors (OTFTs) with enhanced charge carrier mobility, reaching up to 0.15 cm²/Vs. nist.govgoogle.com
Furthermore, derivatives such as 3-amino-4-methyl-benzoic acid are used as foundational molecules for synthesizing new azo dyes. Through diazo coupling with various naphthols and cresol, a series of novel acidic dyes have been created with distinct electrochemical behaviors and absorption spectra.
The table below highlights examples of novel materials developed using 4-methylbenzoic acid derivatives and their specific properties.
| Material Class | 4-Methylbenzoic Acid Derivative | Specific Property Achieved | Mechanism/Role of Derivative |
| Luminescent Hybrid Material | Modified methyl benzoic acid | Strong green light emission | Acts as a bridge and energy transfer agent for Terbium (Tb3+) ions in a silica matrix. nbinno.com |
| Organic Semiconductor Film | 4-Octylbenzoic acid (additive) | Improved charge transport (mobility up to 0.15 cm²/Vs) | Regulates crystal growth and alignment of TIPS pentacene in thin films. nist.govgoogle.com |
| Azo Dyes | 3-Amino-4-methyl-benzoic acid | Specific color and electrochemical properties | Serves as the core diazo component for coupling with various aromatic compounds. |
Applications in Coatings and Adhesives
4-Methylbenzoic acid, often referred to as this compound in industrial contexts, is utilized in the formulation of resins for coatings, particularly alkyd resins. Alkyd resins are polyesters modified with fatty acids and are widely used as binders in solvent-based paints and varnishes. nih.gov
In the synthesis of modified alkyd resins, this compound can be incorporated as a co-monomer alongside polyols like glycerin and other acids such as phthalic anhydride (B1165640) and ricinoleic acid. google.com Its inclusion in the formulation helps to control the properties of the final resin. As a monocarboxylic acid, it can act as a "chain stopper," regulating the molecular weight and viscosity of the polymer, which are critical parameters for coating performance. justia.com For example, a patented method describes the preparation of a modified alkyd resin for use in polyurethane varnish where crude this compound is a key ingredient, contributing to a low-cost formulation with desirable performance characteristics. google.com Related compounds like benzoic acid are also used in alkyd resins for floor paints to achieve properties such as high hardness, wear resistance, and good flexibility. google.com
In the field of adhesives, acids are known to play a crucial role as catalysts to accelerate curing, control viscosity for easier application, and improve adhesion to various substrates. quimidroga.com They can enhance the durability and moisture resistance of the final adhesive bond. While the general class of organic acids is important in adhesive formulations, specific research detailing the use of 4-methylbenzoic acid in this context is not as prevalent as in the coatings sector.
Optoelectronic Materials Derived from 4-Methylbenzoic Acid
The rigid, aromatic structure of 4-methylbenzoic acid makes it and its esters valuable components in the design of organic materials for electronic and optoelectronic applications. specialchem.com These materials are central to technologies like light-emitting diodes (LEDs) and organic thin-film transistors (OTFTs) due to their ability to manipulate light and electrical energy. wikipedia.org
One key area of application is in liquid crystals. Esters derived from 4-methylbenzoic acid, such as 4-Pentylphenyl 4-Methylbenzoate, are themselves optoelectronic materials that exhibit liquid crystalline properties. wikipedia.org Liquid crystals are crucial for display technologies, where their ability to modulate light in response to an electric field is exploited.
Furthermore, derivatives of 4-methylbenzoic acid play a significant role in the development of organic semiconductors. As discussed previously, benzoic acid-based additives like 4-propylbenzoic acid and 4-octylbenzoic acid are used to control the morphology of semiconductor thin films. nist.govgoogle.com By creating a self-assembled layer at the interface between the substrate and the active material, these additives guide the crystalline alignment of organic semiconductors like TIPS pentacene. nist.gov This enhanced molecular ordering is critical for efficient charge transport, a key performance metric for OTFTs and other organic electronic devices.
Research has also focused on creating luminescent materials for potential use in organic light-emitting diodes (OLEDs). Hybrid organic-inorganic materials have been synthesized where a modified methyl benzoic acid derivative is covalently bonded to a silica matrix, serving as a "bridge" to sensitize the emission from lanthanide ions like Terbium (Tb3+). This architecture allows for efficient energy transfer, resulting in strong, color-specific light emission. nbinno.com
The table below details some optoelectronic materials derived from or utilizing 4-methylbenzoic acid derivatives.
| Material Name/Class | Derivative Used | Application Area | Key Optoelectronic Property |
| 4-Pentylphenyl 4-Methylbenzoate | Ester of 4-Methylbenzoic acid | Liquid Crystal Displays | Light modulation wikipedia.org |
| TIPS Pentacene / Benzoic Acid Mixture | Additives (e.g., 4-octylbenzoic acid) | Organic Thin-Film Transistors (OTFTs) | Enhanced charge carrier mobility nist.govgoogle.com |
| Terbium-Hybrid Material | Modified methyl benzoic acid | Light-Emitting Materials | Strong green luminescence nbinno.com |
Environmental and Biological Research Aspects of 4 Methylbenzoic Acid
Biodegradation and Environmental Fate Studies
The environmental fate of 4-methylbenzoic acid is largely dictated by microbial activity. Its structure, consisting of a benzene (B151609) ring substituted with a carboxyl group and a methyl group, makes it susceptible to aerobic and anaerobic degradation by a variety of microorganisms.
The biodegradation of 4-methylbenzoic acid proceeds through several identified pathways, primarily involving the oxidation of the methyl group or the aromatic ring. In the bacterium Comamonas testosteroni T-2, the degradation is initiated by the oxidation of the methyl side chain. microbiologyresearch.org This pathway involves a sequence of enzymatic reactions that convert 4-methylbenzoic acid into intermediates that can enter central metabolic cycles. microbiologyresearch.org The identified intermediates in this pathway are 4-carboxybenzyl alcohol, 4-carboxybenzaldehyde, and finally terephthalate (B1205515) (4-carboxybenzoate), which is further metabolized. microbiologyresearch.org
Another common route involves the dioxygenase-catalyzed hydroxylation of the aromatic ring, leading to the formation of substituted catechols. For instance, studies on Nocardia species have shown that growth on 4-methylbenzoate induces the enzymes of the catechol pathway, which proceeds via ortho-cleavage. psu.edu Genetically modified microorganisms have also been shown to metabolize methyl-substituted benzoic acids through an ortho-cleavage route. niscpr.res.in
The kinetics of degradation are influenced by the microbial populations present and the environmental conditions. In batch cultures of a genetically modified Pseudomonas sp., the maximum specific substrate conversion rate for 4-methylbenzoic acid was found to be 1.1 g/g/h. nih.govosti.gov While specific half-life data for 4-methylbenzoic acid in various environmental compartments is not extensively documented, estimations based on related compounds provide some insight. For example, the estimated half-life for 2-hydroxy-4-methylbenzoic acid is 15 days in water and 135 days in sediment, suggesting it is not persistent in water. europa.eu
Table 1: Degradation Intermediates of 4-Methylbenzoic Acid in Comamonas testosteroni T-2
| Order | Compound Name | Chemical Formula | Role |
|---|---|---|---|
| 1 | 4-Methylbenzoic Acid | C₈H₈O₂ | Initial Substrate |
| 2 | 4-Carboxybenzyl alcohol | C₈H₈O₃ | Intermediate |
| 3 | 4-Carboxybenzaldehyde | C₈H₈O₃ | Intermediate |
| 4 | Terephthalic acid | C₈H₆O₄ | Intermediate |
Source: microbiologyresearch.org
The rate and extent of 4-methylbenzoic acid degradation are significantly affected by various environmental factors, including pH, temperature, and the presence of other organic compounds. Studies on the degradation of similar benzoic acids by Pseudomonas species have demonstrated that optimal degradation occurs at neutral pH (around 7.0) and temperatures around 30°C. nih.govnih.gov Deviations from these optimal conditions, such as more acidic or alkaline pH and lower or higher temperatures, can significantly reduce the rate of biodegradation. nih.gov
The presence of other carbon sources can also influence the degradation of 4-methylbenzoic acid. For example, the methanogenic fermentation of p-toluic acid was shown to be inhibited by the presence of high concentrations of acetate (B1210297). ird.fr This inhibition is attributed to thermodynamic constraints on the syntrophic association of bacteria required for the degradation process in anaerobic environments. ird.fr
Table 2: Influence of Environmental Factors on Benzoic Acid Analogue Degradation
| Factor | Condition | Effect on Degradation Rate |
|---|---|---|
| pH | Optimal (7.0) | Highest degradation rate. nih.govnih.gov |
| Acidic (5.0) or Alkaline (9.0) | Reduced degradation rate. nih.gov | |
| Temperature | Optimal (30°C) | Highest degradation rate. nih.gov |
| Low (20°C) or High (40°C) | Significantly reduced degradation rate. nih.gov | |
| Co-contaminants | High Acetate Concentration (anaerobic) | Inhibition of degradation. ird.fr |
The mobility of 4-methylbenzoic acid in the environment is largely governed by its sorption to soil and sediment particles. As a carboxylic acid, its sorption behavior is highly dependent on the environmental pH. At typical environmental pH values (above its pKa), it exists predominantly in its anionic form, toluate. This anionic form has a low tendency to sorb to negatively charged soil and sediment components like clay and organic matter. regulations.govresearchgate.net
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to sorb to soil organic carbon. Low Koc values indicate weak sorption and high mobility. For anionic compounds like 4-methylbenzoic acid, Koc values are generally low, suggesting a low potential for sorption and a corresponding high potential for migration through the soil profile into groundwater. europa.euregulations.goveuropa.eu Consequently, it is expected to have rapid migration potential to groundwater. regulations.gov Due to its low estimated vapor pressure, volatilization from water or soil surfaces is considered a negligible fate process. regulations.gov
Biotransformation and Metabolic Pathways
Biotransformation is the primary mechanism for the breakdown of 4-methylbenzoic acid in the environment. This process is mediated by a diverse range of microorganisms that utilize the compound as a source of carbon and energy.
A variety of bacteria and fungi are capable of degrading 4-methylbenzoic acid. Bacterial Degradation: Several bacterial genera have been identified as key players in the degradation of 4-methylbenzoic acid.
Pseudomonas: A genetically modified strain of Pseudomonas sp. has demonstrated the ability to completely mineralize 4-methylbenzoic acid. nih.govosti.gov
Comamonas: Comamonas testosteroni T-2 degrades this compound by first oxidizing the methyl group. microbiologyresearch.org
Nocardia: Nocardia species metabolize 4-methylbenzoate through the catechol ortho-cleavage pathway. psu.edu
Anaerobic Consortia: Under anaerobic conditions, the degradation often relies on syntrophic consortia of acetogenic bacteria, which convert the aromatic compound to acetate and H₂, and methanogenic archaea, which consume these products. ird.fr
Fungal Degradation: Fungi also contribute to the breakdown of aromatic compounds. While specific studies on 4-methylbenzoic acid are limited, research on related compounds provides insight. The fungus Aspergillus niger is known to degrade benzoic acid and was identified in a consortium that breaks down the azo dye 'direct violet' into several products, including 4-methylbenzoic acid, which is presumably further metabolized. researchgate.netacs.org
Table 3: Microorganisms Involved in 4-Methylbenzoic Acid Biotransformation
| Microorganism | Type | Key Finding |
|---|---|---|
| Pseudomonas sp. B13 FR1 SN45P | Bacterium (Genetically Modified) | Completely mineralizes 4-methylbenzoic acid. nih.govosti.gov |
| Comamonas testosteroni T-2 | Bacterium | Degrades via oxidation of the methyl side chain. microbiologyresearch.org |
| Nocardia spec. DSM 43251 | Bacterium | Utilizes the catechol ortho-cleavage pathway. psu.edu |
| Aspergillus niger | Fungus | Implicated in the degradation pathway of azo dyes, producing 4-methylbenzoic acid as an intermediate. researchgate.net |
| Anaerobic Sludge | Mixed Microbial Community | Degrades this compound via syntrophic interactions, which can be inhibited by acetate. ird.fr |
Source: microbiologyresearch.orgpsu.edunih.govosti.govird.frresearchgate.net
The microbial degradation of 4-methylbenzoic acid is accomplished through a series of enzymatic reactions. The specific enzymes involved depend on the microorganism and the degradation pathway.
In Comamonas testosteroni T-2, the initial catabolic steps are catalyzed by a set of enzymes that are also responsible for the degradation of p-toluenesulphonate. microbiologyresearch.org This enzymatic system includes:
A p-toluate methyl-monooxygenase , which hydroxylates the methyl group to form 4-carboxybenzyl alcohol.
A 4-carboxybenzyl alcohol dehydrogenase , which oxidizes the alcohol to 4-carboxybenzaldehyde.
A 4-carboxybenzaldehyde dehydrogenase , which converts the aldehyde to terephthalate. microbiologyresearch.org
In other bacterial pathways, such as in Nocardia, the initial attack is on the aromatic ring. This involves dioxygenase enzymes that incorporate two oxygen atoms into the benzene ring, leading to the formation of a substituted catechol. This intermediate is then cleaved by other enzymes, such as catechol 1,2-dioxygenase , in an ortho-cleavage pathway. psu.edu
Under anaerobic conditions, the degradation pathway is fundamentally different and typically converges on the central intermediate benzoyl-CoA . nih.govoup.com This requires the activation of the carboxylic acid to its coenzyme A (CoA) thioester, a reaction catalyzed by a CoA ligase . nih.gov
Table 4: Key Enzymes in 4-Methylbenzoic Acid Biotransformation
| Enzyme | Organism/Pathway | Reaction Catalyzed |
|---|---|---|
| p-Toluate methyl-monooxygenase | Comamonas testosteroni T-2 | Oxidation of the methyl group of 4-methylbenzoic acid. microbiologyresearch.org |
| 4-Carboxybenzyl alcohol dehydrogenase | Comamonas testosteroni T-2 | Oxidation of 4-carboxybenzyl alcohol to 4-carboxybenzaldehyde. microbiologyresearch.org |
| 4-Carboxybenzaldehyde dehydrogenase | Comamonas testosteroni T-2 | Oxidation of 4-carboxybenzaldehyde to terephthalate. microbiologyresearch.org |
| Catechol 1,2-dioxygenase | Nocardia spec. | Ortho-cleavage of the catechol ring. psu.edu |
| Benzoate-CoA ligase | Anaerobic bacteria | Activation of benzoic acids to their CoA thioesters. nih.gov |
Source: microbiologyresearch.orgpsu.edunih.gov
Studies on Inhibition of Biotransformation Processes
Research into the biotransformation of various compounds has occasionally utilized 4-methylbenzoic acid as a model substrate or inhibitor to understand metabolic pathways. For instance, studies on the metabolism of related aromatic compounds sometimes include 4-methylbenzoic acid to probe the specificity and inhibitory potential of certain enzymatic processes.
One area of research has focused on the inhibition of α-amylase, a key enzyme in carbohydrate digestion. In a study comparing the inhibitory capacity of several benzoic acid derivatives, 4-methylbenzoic acid was identified as the weakest inhibitor of α-amylase among the tested compounds, with a half-maximal inhibitory concentration (IC50) of 52.35 ± 3.31 mM. mdpi.com This suggests that the methyl group at the para-position of the benzoic acid structure does not significantly enhance its ability to block the active site of α-amylase. mdpi.com The study highlighted that other substitutions, such as hydroxyl groups, particularly at the 2-position, had a more pronounced positive effect on inhibitory activity. mdpi.comresearchgate.net
Further research has explored the role of methylation on the benzene ring in the inhibition of α-amylase by benzoic acid and its derivatives. mdpi.com It was noted that replacing a hydroxyl group with a methyl group can diminish the formation of hydrogen bonds, which are crucial for effective inhibition. mdpi.com This observation aligns with the finding that 4-methylbenzoic acid exhibits weaker inhibitory action compared to its hydroxylated counterparts. mdpi.com
Biological Interactions and Pharmacological Research
The scaffold of 4-methylbenzoic acid has been a subject of interest in medicinal chemistry, where it serves as a foundational structure for the synthesis of new molecules with potential therapeutic applications. ontosight.ai Its derivatives have been investigated for a range of biological activities. ontosight.aiontosight.aiontosight.ai
Antimicrobial Activity of 4-Methylbenzoic Acid Derivatives
Derivatives of 4-methylbenzoic acid have demonstrated notable antimicrobial properties. For example, Schiff bases derived from 4-methylbenzoic acid have been synthesized and evaluated for their activity against various microbial strains. tandfonline.com In one study, Schiff base complexes of vanadium acetylacetonate (B107027) were tested, and their antimicrobial efficacy was found to be dependent on structural features such as the position of hydroxyl groups and the length of alkyl chains on the hydrazide moiety. tandfonline.com
Thioureides of 2-(4-methyl-phenoxymethyl)benzoic acid have also been synthesized and screened for their antimicrobial potential. researchgate.net The results indicated that these compounds displayed specific antimicrobial activities, with minimum inhibitory concentration (MIC) values varying widely depending on the nature and position of substituents on the benzene ring. researchgate.net Some of these derivatives were particularly effective against enterobacterial strains and even methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Furthermore, metal complexes incorporating 4-methylbenzoic acid have been investigated. Zinc and copper complexes with 4-methylbenzoic acid and 2-methylimidazole (B133640) showed enhanced antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli when compared to the free ligands. researchgate.net The copper complex, in particular, exhibited superior antifungal potential. researchgate.net
Other research has focused on derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid, which have shown good antimicrobial activity against both planktonic and biofilm-embedded Gram-positive bacterial and fungal cells. farmaciajournal.com Similarly, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been synthesized, with some compounds showing moderate antibacterial activity against Gram-positive strains and one exhibiting activity against Candida albicans. mdpi.comnih.gov Schiff bases derived from 4-amino-3-hydroxy benzoic acid have also been screened for their in-vitro antibacterial and antifungal properties. ijpsr.com
Table 1: Antimicrobial Activity of Selected 4-Methylbenzoic Acid Derivatives
| Derivative Class | Tested Microorganisms | Key Findings | Reference |
|---|---|---|---|
| Schiff Base Complexes of Vanadium Acetylacetonate | Bacteria and Fungi | Activity dependent on hydroxyl position and alkyl chain length. | tandfonline.com |
| Thioureides of 2-(4-methyl-phenoxymethyl)benzoic acid | Enterobacterial strains, P. aeruginosa, S. aureus (including MRSA) | Broad spectrum of activity with varying MIC values. | researchgate.net |
| Zinc and Copper Complexes | S. aureus, P. aeruginosa, E. coli, Fungi | Complexes showed heightened antibacterial effectiveness. Copper complex had superior antifungal potential. | researchgate.net |
| Derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid | Gram-positive bacteria, Fungi (planktonic and biofilm) | Good antimicrobial activity observed. | farmaciajournal.com |
| Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid | Gram-positive bacteria, C. albicans | Moderate antibacterial and antifungal activity. | mdpi.comnih.gov |
Anti-inflammatory Properties of 4-Methylbenzoic Acid Derivatives
The benzoic acid moiety is a well-known structural component in many anti-inflammatory drugs. researchgate.net Derivatives of 4-methylbenzoic acid have been explored for their potential anti-inflammatory effects. ontosight.ai Research has shown that certain benzoic acid derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and enzymes such as COX-2. ontosight.ai
For instance, new 4-{[5-arylidene-2-(4-fluorophenylimino)-4-oxothiazolidin-3-yl]methyl}benzoic acids and their 2-thioxo-4-thiazolidinone analogues have been synthesized and evaluated. researchgate.net Several of these compounds demonstrated insulinomimetic and anti-inflammatory properties in cellular assays. researchgate.net One compound, in particular, was able to activate the insulin (B600854) receptor and downstream proteins, as well as increase cellular glucose uptake. researchgate.net
In another study, a bioassay-guided isolation from Myrsine seguinii led to the identification of 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid, which strongly suppressed TPA-induced inflammation in a mouse model. tandfonline.com This research suggested that the presence of the carboxylic acid group is an important structural factor for this activity. tandfonline.com The lipophilic terpene parts of the molecule were also considered to play a significant role. tandfonline.com
Potential Anticancer Properties
Derivatives of 4-methylbenzoic acid have been investigated for their potential as anticancer agents. ontosight.ainih.gov A study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids revealed that some of these compounds exhibited potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. rsc.org The cytotoxicity of these compounds was influenced by the introduction of electron-rich groups. rsc.org Certain hybrids were found to induce apoptosis in MCF-7 cancer cells, making them worthy of further investigation for the development of novel anticancer drugs. rsc.org
Another study focused on 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives, which were found to significantly suppress the cell viability of MCF-7 and MDA-MB-468 breast cancer cells. iiarjournals.org These compounds were shown to induce cell-cycle arrest and apoptosis. iiarjournals.org
Derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid have also been evaluated for their anti-proliferative activity. farmaciajournal.com Some of these compounds proved to be cytotoxic against HCT8 cells, inducing apoptosis and arresting the cell cycle in the G2/M phase. farmaciajournal.com
Table 2: Anticancer Activity of Selected 4-Methylbenzoic Acid Derivatives
| Derivative Class | Cancer Cell Lines | Key Findings | Reference |
|---|---|---|---|
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | MCF-7, HCT-116 | Potent inhibitory activities, with some compounds inducing apoptosis. | rsc.org |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives | MCF-7, MDA-MB-468 | Significantly suppressed cell viability through induction of cell-cycle arrest and apoptosis. | iiarjournals.org |
| Derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid | HCT8 | Cytotoxic effects, inducing apoptosis and cell cycle arrest. | farmaciajournal.com |
Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)
The interaction of 4-methylbenzoic acid derivatives with biological macromolecules is a key aspect of their pharmacological activity. researchgate.netontosight.ainih.gov Molecular docking studies have been employed to understand these interactions at a molecular level. researchgate.netnih.govresearchgate.netuq.edu.aumdpi.comiucr.org
A significant area of research has been the inhibition of protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for type 2 diabetes. nih.govresearchgate.netuq.edu.au A novel series of 3-acetamido-4-methyl benzoic acid derivatives were designed, synthesized, and screened for PTP1B inhibitory activity. nih.govresearchgate.netuq.edu.au The most potent compounds in this series showed significant PTP1B inhibitory activity, with IC50 values in the low micromolar range. nih.govresearchgate.netuq.edu.au Docking studies revealed that these molecules could bind to the active site of the PTP1B enzyme through hydrogen bonding interactions with key amino acid residues. researchgate.net
In another study, new 4-{[5-arylidene-2-(4-fluorophenylimino)-4-oxothiazolidin-3-yl]methyl}benzoic acids were identified as potent allosteric inhibitors of PTP1B. researchgate.net Docking experiments suggested that these derivatives could fit into an allosteric site of the enzyme. researchgate.net
Derivatives of benzoic acid have also been studied for their interaction with other enzymes. For example, some benzoic acid derivatives have been found to be putative binders of cathepsins B and L, which are involved in protein degradation pathways. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the enzyme active sites. nih.gov Furthermore, benzoic acid derivatives have been investigated as inhibitors of secretory phospholipase A2, a key enzyme in the inflammatory pathway, with studies revealing a uniform mode of binding in the active site. nih.gov
Prodrug Strategies Involving 4-Methylbenzoic Acid Esters
Prodrug strategies are often employed to improve the physicochemical and pharmacokinetic properties of drug candidates. google.com Esters of carboxylic acids, including derivatives of 4-methylbenzoic acid, have been explored as prodrugs to enhance properties like membrane permeability. mdpi.comacs.orgnih.govresearchgate.netnih.gov The underlying principle is that the more lipophilic ester can cross biological membranes more readily than the parent carboxylic acid and is subsequently hydrolyzed by intracellular esterases to release the active drug. mdpi.comnih.govnih.gov
Research on benzoic acid derivatives as potential treatments for tuberculosis has utilized this prodrug approach. mdpi.comnih.govresearchgate.netnih.gov In these studies, various esters of substituted benzoic acids were synthesized to modulate lipophilicity and pKa. mdpi.comnih.govnih.gov It was found that mycobacteria possess esterases capable of hydrolyzing these esters to the corresponding active acids. mdpi.comnih.govnih.govunil.ch The stability of these ester prodrugs in plasma and their rate of hydrolysis by mycobacterial enzymes are critical factors in their design and efficacy. mdpi.comnih.gov Studies have shown that the rate of hydrolysis can be influenced by the nature of the esterifying alcohol group. unil.ch For example, in one study, the rate of hydrolysis of n-alkyl benzoate (B1203000) esters in various biological media increased from the methyl to the n-butyl ester and then decreased. unil.ch
The hydrolysis of 4-methylbenzoic acid butyl ester, for instance, releases 4-methylbenzoic acid and butanol. This conversion is a key step in the mechanism of action of such prodrugs, allowing the active carboxylic acid to interact with its molecular targets.
Drug Delivery System Applications
Research into the application of 4-methylbenzoic acid, also known as this compound, in drug delivery systems is an emerging area, with studies primarily focusing on its derivatives to create more complex and targeted therapeutic carriers. While 4-methylbenzoic acid itself is not typically used as a standalone drug delivery vehicle, its chemical structure provides a valuable scaffold for the development of functional components within larger systems, such as polymer-drug conjugates and nanoparticles.
One notable application involves the modification of chitosan (B1678972), a biopolymer, with α-cyclam-p-toluic acid to form a novel carrier for siRNA (small interfering RNA) delivery. nih.gov In a study focused on treating acute kidney injury, this modified chitosan (C-CS) was shown to have targeting and antagonistic properties for cells that overexpress the chemokine receptor CXCR4. nih.gov The conjugation of the this compound derivative to chitosan was crucial in imparting these targeting capabilities, which were absent in the parent α-cyclam-p-toluic acid molecule. nih.gov The resulting self-assembled C-CS/siRNA nanoparticles demonstrated rapid accumulation in injured kidneys and prolonged retention in renal tubules, highlighting the potential of 4-methylbenzoic acid derivatives in creating tissue-specific drug delivery platforms. nih.gov
The broader family of benzoic acid derivatives is also extensively explored for its utility in drug delivery. For instance, benzoic-imine linkers are being investigated for their pH-sensitive properties, which can be exploited for triggered drug release in the acidic microenvironments of tumors or within specific cellular compartments like endosomes and lysosomes. nchu.edu.twnih.gov These acid-labile linkers can be incorporated into nanogels and other nanoparticle systems to ensure that the therapeutic payload is released preferentially at the site of action, which can enhance efficacy and reduce systemic toxicity. nchu.edu.twmdpi.com
Furthermore, multi-carboxylic acid derivatives of benzoic acid, such as 4,4',4''-nitrilotribenzoic acid (NTBA), are used as organic linkers to construct metal-organic frameworks (MOFs). cd-bioparticles.net These MOFs are highly porous materials with a large surface area, making them excellent candidates for encapsulating and delivering a wide range of therapeutic agents. cd-bioparticles.net The chemical properties of the benzoic acid units within the linker play a significant role in the stability and functionality of the MOF, allowing for the tuning of pore size and surface chemistry to optimize drug loading and release characteristics. cd-bioparticles.net
While direct research on 4-methylbenzoic acid as a primary drug delivery agent is limited, its role as a functional component in advanced drug delivery systems is a promising field of study. The ability to modify its structure to create targeted, stimuli-responsive, and high-capacity drug carriers underscores its potential in the future of nanomedicine.
Toxicological Assessments in Research Settings
Toxicological assessments of 4-methylbenzoic acid have been conducted in research settings to understand its potential effects following exposure. These studies are crucial for establishing safety profiles and identifying any potential risks associated with the compound. Oral toxicity has been a primary focus of this research, with studies on animal models providing key data.
In a comprehensive study, the oral toxicity of 4-methylbenzoic acid was evaluated in Sprague-Dawley rats through a 28-day repeated dose study and a reproductive/developmental toxicity screening test, following Organisation for Economic Co-operation and Development (OECD) guidelines.
The 28-day repeated dose study involved daily oral administration of 4-methylbenzoic acid at doses of 0, 100, 300, or 1,000 mg/kg of body weight. The findings from this study indicated a No-Observed-Effect-Level (NOEL) of 300 mg/kg for both male and female rats. At the highest dose of 1,000 mg/kg, some minor, non-adverse effects were observed. These included temporary salivation, a slight increase in food consumption, and a moderate increase in the activity of the liver enzyme aspartate aminotransferase (AST) in the blood. nih.gov
The reproductive and developmental toxicity screening provided more detailed insights into the potential effects on reproductive parameters. While the compound did not affect the estrous cycle or mating performance at any dose, a reduction in fertility was observed at the 1,000 mg/kg/day dose. nih.gov This high dose also led to reduced epididymal weights and an increased incidence of oligo/azoospermia in the cauda epididymis. nih.gov Furthermore, at doses of 300 mg/kg and higher, there was an increase in pre-implantation loss, which resulted in a smaller number of offspring, and a reduction in the body weight gain of the dams during the later stages of gestation. nih.gov Based on these results, the NOEL for reproductive and developmental toxicities was determined to be 100 mg/kg/day. nih.gov It is important to note that even at the 1,000 mg/kg dose, there were no observed effects on the neonates themselves. nih.gov
These studies suggest that 4-methylbenzoic acid has a potential for reproductive toxicity at high dose levels, with specific adverse effects noted on the epididymis after repeated administration. nih.gov
| Toxicological Study Data for 4-Methylbenzoic Acid in Rats | |
| Study Type | 28-Day Repeated Oral Dose Toxicity |
| Animal Model | Sprague-Dawley Rats |
| Dose Levels (mg/kg/day) | 0, 100, 300, 1,000 |
| No-Observed-Effect-Level (NOEL) | 300 mg/kg |
| Effects at 1,000 mg/kg | Temporal salivation, slight increase in food consumption, moderate increase in blood AST activity. nih.gov |
| Study Type | Reproductive/Developmental Toxicity Screening |
| No-Observed-Effect-Level (NOEL) | 100 mg/kg |
| Effects at 300 mg/kg and above | Increased pre-implantation loss, decreased number of offspring, reduced maternal body weight gain during late gestation. nih.gov |
| Effects at 1,000 mg/kg | Reduced fertility, reduced epididymal weight, increased incidence of cauda epididymal oligo/azoospermia. nih.gov |
| Effects on Neonates | No effects observed up to 1,000 mg/kg. nih.gov |
Emerging Research Directions and Future Outlook
Novel Catalytic Systems for Sustainable Production
The industrial production of 4-methylbenzoic acid, a crucial intermediate in the synthesis of pharmaceuticals and advanced materials, is undergoing a shift towards more sustainable and environmentally friendly methods. google.comontosight.ai Traditionally, its synthesis involves the oxidation of p-xylene (B151628), often using processes that can generate significant byproducts and require harsh reaction conditions. google.commdpi.com Current research is heavily focused on the development of novel catalytic systems that offer higher selectivity, milder reaction conditions, and reduced environmental impact.
One promising area of research is the use of Metal-Organic Frameworks (MOFs) as catalysts. For instance, copper-based MOFs (Cu-MOFs) have demonstrated high selectivity in the direct oxidation of p-xylene to 4-hydroxymethylbenzoic acid under mild conditions, using 30% H2O2 as an oxidant. researchgate.net This one-step process achieves a high conversion of p-xylene and excellent selectivity for the desired product at a relatively low temperature of 30°C. researchgate.net The reusability of these heterogeneous catalysts without significant loss of activity further enhances their appeal for industrial applications. researchgate.net Similarly, M-MOF catalysts, where M can be Fe, Cu, Cr, Mn, or combinations thereof, have been employed for the synthesis of 4-(hydroxymethyl)benzoic acid from p-xylene, yielding minimal byproducts and simplifying the separation process. google.com
Another avenue of exploration involves the use of solid Lewis acid catalysts, such as tin-beta (Sn-Beta) and zirconium-beta (Zr-Beta) molecular sieves. These have been used to catalyze the Diels-Alder reaction between ethylene (B1197577) and oxidized derivatives of 5-hydroxymethylfurfural (B1680220) (HMF), a biomass-derived chemical, to produce intermediates for terephthalic acid, a related and important industrial chemical. pnas.org This approach offers a potential route to producing these aromatic acids from renewable resources. pnas.org
The table below summarizes some of the key findings in the development of novel catalytic systems for reactions related to 4-methylbenzoic acid production.
| Catalyst | Reactant | Product | Key Findings |
| Cu-MOF | p-xylene | 4-hydroxymethylbenzoic acid | High selectivity (99.2%) and good substrate conversion (85.5%) at 30°C. researchgate.net |
| M-MOF (M=Fe, Cu, Cr, Mn, etc.) | p-xylene | 4-(Hydroxymethyl)benzoic acid | One-step reaction with few by-products and convenient separation. google.com |
| Sn-Beta | 5-(hydroxymethyl)furoic acid (HMFA) and ethylene | 4-(hydroxymethyl)benzoic acid (HMBA) | 31% selectivity at 61% HMFA conversion. pnas.org |
| Zr-Beta | Methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC) and ethylene | Methyl 4-(methoxymethyl)benzenecarboxylate (MMBC) | 81% selectivity. pnas.org |
These advancements in catalytic systems are paving the way for more sustainable and efficient production methods for 4-methylbenzoic acid and its derivatives, aligning with the principles of green chemistry.
Advanced Materials Applications
4-Methylbenzoic acid and its derivatives are increasingly being recognized for their potential in the development of advanced materials with tailored properties. Their rigid aromatic structure and functional groups make them valuable building blocks for a variety of materials, including polymers, liquid crystals, and metal-organic frameworks (MOFs). chemimpex.comchemscene.com
Metal-Organic Frameworks (MOFs): 4-Methylbenzoic acid can serve as a ligand in the synthesis of MOFs, which are crystalline porous materials with applications in gas storage, separation, and catalysis. wpi.edursc.orgrsc.org The structure and properties of the resulting MOF can be tuned by modifying the organic linker. For example, researchers are investigating the use of substituted diimide ligands derived from benzoic acid to create 3D MOFs with specific channel sizes and functionalities. rsc.org The introduction of modulators like benzoic acid during the synthesis of MOFs, such as UiO-66-NH2, can create hierarchical pores, enhancing mass transfer for larger molecules. chinesechemsoc.org Guest solvent-directed strategies are also being employed to fine-tune the pore size of MOFs constructed from derivatives like 4,4'-(hexafluoroisopropylidene)-bis(benzoic acid) for applications like the kinetic separation of gases. engineering.org.cn
Polymers and Liquid Crystals: Derivatives of 4-methylbenzoic acid are utilized in the synthesis of high-performance polymers. For instance, 2,3,5,6-tetrafluoro-4-methylbenzoic acid is a key intermediate in producing fluorinated polymers with enhanced thermal stability and chemical resistance, which are crucial for the aerospace and electronics industries. chemimpex.com Esters of 4-methylbenzoic acid have also been investigated for their mesomorphic (liquid crystalline) properties. While some simple alkyl esters are nonmesomorphic, certain aryl esters can form smectic A liquid crystal phases. tandfonline.com
Nonlinear Optical (NLO) Materials: The synthesis of organic NLO materials using 4-methylbenzoic acid has shown promise. For example, 2-Aminopyridinium 4-methylbenzoate dihydrate (2A4M) crystals, grown from a solution of 2-aminopyridinium and 4-methylbenzoic acid, exhibit second harmonic generation (SHG) efficiency significantly higher than that of the standard material KDP (potassium dihydrogen phosphate). ebi.ac.uk
The table below highlights some examples of advanced materials derived from 4-methylbenzoic acid and their potential applications.
| Material Type | Derivative/Precursor | Key Properties | Potential Application |
| Metal-Organic Frameworks (MOFs) | 4-(imidazole-1-yl)benzoic acids | Porous framework structure | Molecular storage, sensing, catalysis wpi.edu |
| Fluorinated Polymers | 2,3,5,6-Tetrafluoro-4-methylbenzoic acid | High thermal stability, chemical resistance | Aerospace, electronics chemimpex.com |
| Liquid Crystals | Aryl esters of 4-(4-pyridyl)benzoic acid | Monotropic smectic A state | Display technologies tandfonline.com |
| Nonlinear Optical (NLO) Material | 2-Aminopyridinium 4-methylbenzoate dihydrate | High second harmonic generation (SHG) efficiency | Photonics, optical devices ebi.ac.uk |
The versatility of 4-methylbenzoic acid as a building block continues to drive research into new materials with enhanced functionalities for a wide range of technological applications.
Deepening Understanding of Biological Mechanisms
Recent research has focused on elucidating the biological activities and underlying mechanisms of 4-methylbenzoic acid and its derivatives. These compounds have shown potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. ontosight.aiontosight.aiontosight.ai
Antimicrobial and Antifungal Activity: 4-Methylbenzoic acid itself has demonstrated antimicrobial and antifungal properties. ontosight.ai Furthermore, metal complexes of 4-methylbenzoic acid, such as those with zinc and copper, have shown enhanced antibacterial and antifungal potency compared to the parent ligand. researchgate.net For example, a copper complex of 4-methylbenzoic acid and 2-methylimidazole (B133640) exhibited superior antifungal activity against various fungal strains. researchgate.net Derivatives of benzoic acid have also been isolated from natural sources like Piper species and have shown activity against phytopathogenic fungi. nih.govresearchgate.net
Enzyme Inhibition: Certain derivatives of 4-methylbenzoic acid have been identified as potential enzyme inhibitors. ontosight.ai For instance, novel 3-acetamido-4-methyl benzoic acid derivatives have been designed and synthesized as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for therapeutic intervention in type 2 diabetes. researchgate.net Docking studies have been employed to understand the binding interactions of these molecules within the active site of the PTP1B enzyme. researchgate.net
Metabolic Pathways: Understanding the metabolic fate of 4-methylbenzoic acid is crucial for assessing its biological impact. In microorganisms, the anaerobic degradation of 4-methylbenzoate has been shown to proceed via a specific 4-methylbenzoyl-CoA pathway, which is analogous to the known benzoyl-CoA degradation pathway. nih.gov In plants, benzoic acid biosynthesis occurs through multiple routes originating from the phenylpropanoid pathway, involving a CoA-dependent β-oxidative pathway. pnas.org In rats, the metabolic fate of substituted benzoic acids, including 4-methylbenzoic acid, has been studied to classify them based on their principal metabolic routes, such as glucuronidation versus glycine (B1666218) conjugation. nih.gov The KEGG database also outlines the role of 4-methylbenzoic acid in xylene degradation metabolic pathways. genome.jp
The following table summarizes some of the observed biological activities and metabolic pathways involving 4-methylbenzoic acid and its derivatives.
| Biological Activity/Process | Compound/Derivative | Key Findings |
| Antimicrobial/Antifungal | 4-Methylbenzoic acid, Zinc/Copper complexes | Exhibits inherent antimicrobial activity, with metal complexes showing enhanced potency. ontosight.airesearchgate.net |
| Enzyme Inhibition (PTP1B) | 3-acetamido-4-methyl benzoic acid derivatives | Showed significant PTP1B inhibitory activity. researchgate.net |
| Anaerobic Degradation | 4-Methylbenzoate | Degraded via a specific 4-methylbenzoyl-CoA pathway in Magnetospirillum sp. nih.gov |
| Biosynthesis in Plants | Benzoic Acid | Formed from phenylalanine via β-oxidative and non-β-oxidative pathways. pnas.org |
| Metabolism in Rats | Substituted benzoic acids | Classified by metabolic fate (glucuronidation vs. glycine conjugation). nih.gov |
Continued research into the biological mechanisms of 4-methylbenzoic acid and its derivatives is essential for unlocking their full therapeutic potential and understanding their interactions within biological systems.
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental studies is accelerating the discovery and development of 4-methylbenzoic acid derivatives with desired properties. Computational methods, such as Density Functional Theory (DFT) and molecular docking, are being increasingly used to predict molecular structures, properties, and biological activities, thereby guiding and rationalizing experimental work. ajchem-b.comactascientific.com
Predicting Molecular Properties and Reactivity: Quantum chemical calculations have been employed to investigate the structural and chemical properties of 4-methylbenzoic acid and its derivatives. ajchem-b.com These studies provide insights into geometric parameters, vibrational frequencies, and electronic properties. actascientific.com For example, DFT studies have been used to evaluate antioxidant descriptors for triazole benzoic acid hybrids, helping to elucidate their antioxidant mechanisms. mdpi.com The solubility of 4-methylbenzoic acid in various solvent mixtures has also been successfully correlated using computational models like the modified Apelblat equation. researchgate.netacs.org
Structure-Metabolism and Structure-Activity Relationships: Computational chemistry, in conjunction with experimental techniques like NMR spectroscopy, has been used to establish quantitative structure-metabolism relationships for substituted benzoic acids. nih.gov By calculating a range of molecular properties, researchers can classify compounds based on their predicted metabolic fate. nih.gov Similarly, molecular docking studies are crucial for understanding the binding modes of novel derivatives within the active sites of enzymes, such as the inhibition of protein tyrosine phosphatase 1B by 3-acetamido-4-methyl benzoic acid derivatives. researchgate.net These in silico studies help in the rational design of more potent and selective inhibitors.
Case Study: Antioxidant Activity of Triazole Benzoic Acid Hybrids A study on 4-(1H-triazol-1-yl)benzoic acid hybrids combined experimental in vitro antioxidant assays with DFT calculations. mdpi.com The computational results for antioxidant descriptors were in good agreement with the experimental findings, providing a deeper understanding of the structure-activity relationships. mdpi.com
The table below illustrates the integration of computational and experimental approaches in the study of 4-methylbenzoic acid and its derivatives.
| Research Area | Computational Method(s) | Experimental Method(s) | Key Outcome |
| Solubility Studies | Modified Apelblat, NRTL models | Analytical stirred-flask method | Accurate correlation of solubility data in various solvents. researchgate.netacs.org |
| Structure-Metabolism | Molecular orbital calculations, pattern recognition | NMR spectroscopy, in vivo studies | Classification of compounds based on their metabolic fate. nih.gov |
| Enzyme Inhibition | Molecular docking | PTP1B inhibitory activity screening | Understanding of binding interactions and rational design of inhibitors. researchgate.net |
| Antioxidant Activity | Density Functional Theory (DFT) | DPPH, ABTS, FRAP assays | Elucidation of antioxidant mechanisms and structure-activity relationships. mdpi.com |
The integration of these methodologies provides a powerful toolkit for accelerating the design and optimization of 4-methylbenzoic acid-based compounds for a wide array of applications, from materials science to medicinal chemistry.
Exploring New Derivatives with Enhanced Properties
The versatile scaffold of 4-methylbenzoic acid provides a foundation for the synthesis of new derivatives with enhanced or novel properties. Researchers are actively exploring modifications to the core structure to tailor its physical, chemical, and biological characteristics for specific applications.
Pharmaceutical Applications: A significant area of focus is the development of new pharmaceutical agents. ontosight.ai Benzoic acid derivatives are known for their potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai By introducing different functional groups, researchers aim to create derivatives with improved efficacy and selectivity. For example, the synthesis of 3-acetamido-4-methyl benzoic acid derivatives has yielded compounds with significant inhibitory activity against protein tyrosine phosphatase 1B. researchgate.net Other derivatives, such as those incorporating an adamantane (B196018) moiety, are being investigated for their unique interactions with biological targets. ontosight.ai The synthesis of azo dyes derived from 3-amino-4-methyl benzoic acid has also been explored for their potential antimicrobial activity. rasayanjournal.co.in
Materials Science: In the realm of materials science, new derivatives are being designed to create advanced polymers and liquid crystals. chemimpex.comtandfonline.com For instance, the esterification of 4-methylbenzoic acid with different alcohols can lead to compounds with specific liquid crystalline properties. tandfonline.com The synthesis of 4-methylbenzoic acid butyl ester, for example, results in a compound with applications in drug delivery systems and as a fragrance ingredient. Other derivatives, like 3,5-diamino-4-methyl-, 2-ethylhexyl ester, are being explored as intermediates for dyes, pigments, and personal care products. ontosight.ai
Enhanced Solubility and Bioavailability: Modifications to the 4-methylbenzoic acid structure can also be used to enhance properties like solubility and bioavailability, which are crucial for pharmaceutical applications. The esterification of the carboxylic acid group is a common strategy to increase lipophilicity.
The table below presents a selection of novel derivatives of 4-methylbenzoic acid and their potential applications.
| Derivative Class | Example | Potential Application |
| Azo Dyes | Azo dyes from 3-amino-4-methyl-benzoic acid | Antimicrobial agents, textiles rasayanjournal.co.in |
| Amide Derivatives | 3-acetamido-4-methyl benzoic acid derivatives | PTP1B inhibitors for diabetes treatment researchgate.net |
| Ester Derivatives | 4-Methylbenzoic acid butyl ester | Drug delivery, fragrances |
| Imidazole Derivatives | 2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4-methylbenzoic acid | Potential therapeutic agents (anti-inflammatory, antimicrobial) ontosight.ai |
| Fluorinated Derivatives | 2,3,5,6-Tetrafluoro-4-methylbenzoic acid | High-performance polymers chemimpex.com |
The continued exploration of new derivatives of 4-methylbenzoic acid holds significant promise for the development of innovative products across a range of industries, from medicine to materials science.
Q & A
Q. What are the standard experimental methods for determining the solubility of 4-methylbenzoic acid in organic solvents?
Researchers commonly use dynamic methods with laser monitoring to detect dissolution endpoints, as demonstrated by Qingzhue et al. for 1-octanol systems . For temperature-dependent studies, the Modified Apelblat equation (parameters: , , ) and thermodynamic models like Wilson or UNIQUAC are applied to correlate solubility data, achieving mean relative deviations below 5% .
Q. How is the crystal structure of 4-methylbenzoic acid characterized?
Single-crystal X-ray diffraction is the gold standard. Refinement protocols involve software like SADABS for absorption correction and least-squares matrix optimization. For 4-methylbenzoic acid derivatives, monoclinic space groups with lattice parameters (e.g., Å, Å) are typical, validated by -factors () .
Q. What safety protocols are critical when handling 4-methylbenzoic acid in laboratories?
Adhere to GHS guidelines: use PPE (gloves, goggles), store at 2–30°C, and avoid skin contact. Waste must be segregated and processed by certified hazardous waste handlers to prevent environmental contamination .
Advanced Research Questions
Q. How can contradictions in solubility data for 4-methylbenzoic acid across studies be systematically addressed?
Discrepancies often arise from limited temperature ranges (e.g., single-point measurements at 303 K) or solvent purity variations. Critical evaluation requires multi-model validation (e.g., Apelblat, Buchowski -model) and inter-laboratory reproducibility assessments. For example, Zhao et al. resolved deviations by comparing Wilson ( error) and UNIQUAC ( error) predictions against experimental data .
Q. Which computational models best predict the solubility of 4-methylbenzoic acid in solvent mixtures?
The UNIFAC model effectively calculates group interaction parameters (e.g., ArCOOH with CH groups) for aqueous-ethanoic acid mixtures. For binary systems like isobutyl ethanoate, Wilson model coefficients (, ) provide superior accuracy over UNIQUAC .
Q. What synthetic strategies are used to develop bioactive derivatives of 4-methylbenzoic acid for drug discovery?
Substituent introduction at the para-position via esterification or amidation (e.g., 3,5-dichloro-4-methylbenzoic acid) enhances bioactivity. Derivatives are characterized by H/C NMR and LC-MS, with biological activity validated via enzyme inhibition assays (e.g., COX-2) .
Q. How do structural modifications influence the physicochemical properties of 4-methylbenzoic acid derivatives?
Electron-withdrawing groups (e.g., -Cl) increase acidity (lower p), while hydrophobic substituents elevate log values, impacting solubility. Spectrophotometric titration (e.g., in ethanol/water mixtures) and Hansen solubility parameters are used to quantify these effects .
Methodological Notes
- Advanced Tools : Dynamic laser monitoring, UNIFAC/Wilson modeling, and X-ray refinement protocols are essential for reproducibility.
- Ethical Compliance : Safety protocols align with GHS and institutional guidelines for hazardous chemical handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
